(1-Chloro-2-methylpropyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-chloro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSSEGSXWICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311757 | |
| Record name | (1-Chloro-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-26-5 | |
| Record name | NSC245148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Chloro-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1-Chloro-2-methylpropyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a summary of the known physical properties of (1-Chloro-2-methylpropyl)benzene (CAS No. 936-26-5). Due to the limited availability of experimentally-derived data in public literature, this guide also furnishes detailed, standard experimental protocols for determining the key physical properties of liquid organic compounds.
Compound Identification and Physical Properties
This compound is an organic compound classified as a halogenated aromatic hydrocarbon.[1] It is characterized by a benzene ring substituted with a 1-chloro-2-methylpropyl group.[2] Typically, it appears as a colorless to pale yellow liquid with a distinct aromatic odor.[2] Reflecting its hydrophobic nature, the compound has limited solubility in water but is moderately soluble in common organic solvents.[2]
Summary of Physical Data
The quantitative physical properties for this compound are not widely available from experimental sources in the searched literature. The data presented below are primarily sourced from chemical databases and are largely computed values.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 936-26-5 | [1][3] |
| Molecular Formula | C₁₀H₁₃Cl | [2][3] |
| Molecular Weight | 168.66 g/mol | [2][3] |
| Physical Description | Colorless to pale yellow liquid with a distinctive aromatic odor. | [2] |
| Boiling Point | Data not available in searched literature. | |
| Density | Data not available in searched literature. | |
| Refractive Index | Data not available in searched literature. | |
| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [2] |
| XLogP3-AA (LogP) | 3.7 (Computed) | [3] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a crucial physical property for characterizing and assessing the purity of a liquid. This method utilizes a small sample volume.
Apparatus:
-
Thiele tube or melting point apparatus with heating oil (e.g., paraffin oil)
-
Thermometer (calibrated, appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or hot plate
-
Stand and clamps
Procedure:
-
Sample Preparation: Add 2-3 mL of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube's heating oil, making sure the oil level is above the sample but below the top of the test tube.
-
Observation: Heat the apparatus slowly and uniformly. As the temperature rises, air trapped in the capillary tube will slowly exit.
-
First Reading: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Final Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Density (Gravimetric Method)
Density, the mass per unit volume, is a fundamental property used for substance identification and quality control.
Apparatus:
-
Pycnometer or a volumetric flask with a stopper (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
The liquid sample
-
Distilled water (for calibration)
Procedure:
-
Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (record as m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the volume is exact, dry the outside of the pycnometer, and weigh it again (record as m₂).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the liquid sample.
-
Follow the same procedure for thermal equilibration in the water bath.
-
Adjust the volume, dry the exterior, and weigh the filled pycnometer (record as m₃).
-
-
Calculation:
-
The mass of the liquid sample is m_sample = m₃ - m₁.
-
The density of the sample (ρ_sample) is calculated as: ρ_sample = m_sample / V.
-
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is highly characteristic for a pure compound. It is sensitive to temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer's prisms
-
Light source (typically a sodium lamp, λ = 589 nm, for the D-line)
-
Dropper or pipette
-
The liquid sample
-
Solvent for cleaning (e.g., ethanol or acetone) and soft lens tissue
Procedure:
-
Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20°C). Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) on the prism, closing it, and adjusting the scale to match the known value.
-
Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of the liquid sample onto the surface of the lower prism. Do not allow the dropper to touch the prism surface.
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Sharpening the Boundary: Adjust the compensator drum to eliminate any color fringes and create a sharp, well-defined boundary line between the light and dark regions.
-
Final Reading: Use the fine adjustment knob to move the boundary line exactly to the center of the crosshairs in the eyepiece.
-
Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
-
Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent immediately after the measurement.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of an unknown liquid organic compound.
Caption: Workflow for the physical characterization of a liquid organic compound.
References
An In-depth Technical Guide to (1-Chloro-2-methylpropyl)benzene
This guide provides a comprehensive overview of (1-Chloro-2-methylpropyl)benzene, including its chemical properties, synthesis, and potential applications, with a focus on information relevant to researchers and professionals in drug development.
Nomenclature and Chemical Structure
The nomenclature for the compound of interest is as follows:
-
IUPAC Name: this compound[1]
-
Synonyms: Isopropylbenzyl chloride, (1-chloro-2-methyl-propyl)-benzene[1]
-
Molecular Formula: C₁₀H₁₃Cl[1]
The structure consists of a benzene ring attached to a propyl group at the first carbon, which is also bonded to a chlorine atom. The second carbon of the propyl group is substituted with a methyl group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 168.66 g/mol | PubChem[1][3] |
| XLogP3 | 3.7 | PubChem[1][3] |
| Exact Mass | 168.0705781 Da | PubChem[1][3] |
Synthesis and Reactivity
A primary method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. In the case of this compound, this would involve the reaction of benzene with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4]
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon). The setup should be equipped with a reflux condenser and a dropping funnel.
-
Addition of Alkyl Halide: 1-chloro-2-methylpropane is added dropwise to the stirred suspension of the Lewis acid in benzene at a controlled temperature, typically between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and water to decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, washed with a dilute acid (e.g., HCl) followed by a bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The final product is purified by distillation under reduced pressure.
It is important to note that in Friedel-Crafts alkylations, carbocation rearrangements can occur.[5] The initially formed primary carbocation from 1-chloro-2-methylpropane can rearrange to a more stable tertiary carbocation, leading to the formation of tert-butylbenzene as a major byproduct.[5]
This compound can undergo nucleophilic substitution reactions. Due to the steric hindrance around the alpha-carbon, an SN1 mechanism is generally favored over an SN2 mechanism.
The rate of the SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the chloride ion.
Biological Activity and Potential Applications
This compound has been investigated for its potential as a therapeutic agent.
This compound is described as an alkylating agent and a chloride channel blocker.[6] Alkylating agents are a class of drugs that act by attaching an alkyl group to the guanine base of DNA, leading to the disruption of DNA replication and transcription, which can ultimately induce apoptosis in cancer cells.[6]
Its activity as a chloride channel blocker suggests a potential role in modulating cellular ion homeostasis, which is often dysregulated in cancerous cells.
References
- 1. This compound | C10H13Cl | CID 316772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene,(1-chloro-2-methylpropyl)- | 936-26-5 [chemicalbook.com]
- 3. [(1S)-1-chloro-2-methylpropyl]benzene | C10H13Cl | CID 12705530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene reacts with 1 chloro 2 methyl propane in the presence of anhydrou.. [askfilo.com]
- 5. Solved When benzene is reacted with 1-chloro-2-methylpropane | Chegg.com [chegg.com]
- 6. This compound | 936-26-5 | AAA93626 [biosynth.com]
(1-Chloro-2-methylpropyl)benzene stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of (1-Chloro-2-methylpropyl)benzene
Introduction
This compound is a halogenated aromatic hydrocarbon. As a benzylic halide, its stability is influenced by the phenyl group, which can stabilize a carbocation or radical at the benzylic position, potentially increasing its reactivity under certain conditions[1][2]. Understanding the stability and appropriate storage conditions is crucial for maintaining its chemical integrity, ensuring experimental reproducibility, and preventing hazardous situations in a laboratory or industrial setting. This guide provides a summary of its presumed stability profile, recommended storage conditions, and general protocols for stability assessment.
Chemical Properties and Stability Profile
While specific experimental data on the degradation of this compound is scarce, its structure as a benzylic halide suggests potential degradation pathways. Benzylic halides are generally more reactive than simple alkyl halides due to the resonance stabilization of the resulting benzylic carbocation intermediate in S"N"1 reactions[1][3].
Potential Degradation Pathways:
-
Hydrolysis: Like many alkyl halides, this compound is susceptible to hydrolysis, especially in the presence of water or moisture, to form the corresponding alcohol, (2-methyl-1-phenylpropyl) alcohol, and hydrochloric acid (HCl). The formation of HCl can corrode metallic containers and catalyze further degradation[4][5].
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. This reactivity is a key consideration when selecting solvents and storage containers, and when assessing its compatibility with other reagents.
-
Elimination Reactions: In the presence of a strong base, elimination of HCl to form an alkene is a possible degradation pathway.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of free radicals, leading to a variety of degradation products. Photostability testing is therefore recommended if the compound is to be handled in light-exposed environments[6].
-
Thermal Decomposition: At elevated temperatures, chlorinated hydrocarbons can decompose, potentially releasing toxic and corrosive gases such as hydrogen chloride and phosgene[4].
Recommended Storage and Handling Conditions
Proper storage is essential to minimize degradation and ensure the long-term purity of this compound. The following recommendations are based on guidelines for similar chlorinated organic compounds[4][5][7][8].
General Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Avoid elevated temperatures. | Minimizes the rate of thermal decomposition and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Store in an amber glass bottle or in a dark cabinet. | Prevents photodegradation. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass or a suitable plastic). | Prevents leakage and reaction with moisture. Avoids corrosion from potential HCl formation. |
| Ventilation | Store in a well-ventilated area. | Ensures that any vapors that may escape are safely dispersed. |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of substances:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause a violent reaction. |
| Strong Bases | Can promote elimination reactions. |
| Metals (e.g., Aluminum, Magnesium, Zinc) | May react, especially in the presence of moisture, leading to corrosion and potential formation of flammable hydrogen gas[4]. |
| Water/Moisture | Leads to hydrolysis and the formation of corrosive HCl[5]. |
Experimental Protocols for Stability Assessment
A systematic approach to stability testing is necessary to determine the shelf-life and appropriate storage conditions for this compound. The following outlines a general workflow for such a study, based on established guidelines for pharmaceutical stability testing[9][10][11].
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Typical Stress Conditions:
-
Acidic/Basic Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.
-
Thermal Degradation: The solid or liquid compound is heated to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: The compound is exposed to a controlled source of UV and visible light.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.
General Protocol:
-
Batch Selection: Use at least one representative batch of the compound with a known purity profile.
-
Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH, 5°C).
-
Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Methods: Use a validated stability-indicating analytical method (e.g., HPLC, GC) to monitor for a decrease in the parent compound and the formation of degradation products. Physical properties (e.g., appearance, color) should also be monitored.
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
Proposed Experimental Workflow for Stability Testing
This diagram outlines a general experimental workflow for assessing the stability of this compound.
Caption: General experimental workflow for stability testing of this compound.
Conclusion
While specific stability data for this compound is not extensively documented, its chemical structure as a benzylic halide provides a basis for understanding its potential reactivity and degradation pathways. By adhering to the storage and handling guidelines outlined in this document, which are derived from best practices for similar compounds, researchers can minimize degradation, ensure the quality of the compound, and maintain a safe laboratory environment. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions to establish a reliable shelf life.
References
- 1. Ch 11 : Benzylic systems [chem.ucalgary.ca]
- 2. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 4. oxy.com [oxy.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ecolink.com [ecolink.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. criver.com [criver.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. ema.europa.eu [ema.europa.eu]
Spectroscopic Analysis of (1-Chloro-2-methylpropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloro-2-methylpropyl)benzene (CAS No. 936-26-5), a research compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol .[1][2] This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. The information presented is intended to support researchers in the unambiguous structural confirmation and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
| Benzylic-CH | ~4.5 - 5.0 | Doublet |
| Isopropyl-CH | ~2.0 - 2.5 | Multiplet |
| Isopropyl-CH₃ | ~0.9 - 1.2 | Two Doublets |
Predicted data based on spectroscopic principles.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~140 - 145 |
| Phenyl CH | ~126 - 129 |
| Benzylic-CH | ~65 - 75 |
| Isopropyl-CH | ~30 - 35 |
| Isopropyl-CH₃ | ~15 - 20 |
Predicted data based on spectroscopic principles.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic) | 3000 - 2850 | Strong |
| C=C (Aromatic) | 1600 and 1475 | Medium to Weak (two bands) |
| C-Cl | 800 - 600 | Strong |
Expected absorptions based on the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Comments |
| [M]⁺ | 168 | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | 170 | Isotopic peak corresponding to the ³⁷Cl isotope, with an expected intensity of approximately one-third of the [M]⁺ peak.[1] |
| [M-Cl]⁺ | 133 | Loss of a chlorine radical, a prominent fragmentation pathway.[1] |
| [C₇H₇]⁺ | 91 | Formation of a tropylium ion, resulting from cleavage of the C-C bond between the benzylic carbon and the isopropyl group.[1] |
Predicted data based on molecular weight and common fragmentation patterns.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) should be collected to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Pipette
Procedure:
-
Sample Preparation (Thin Film Method):
-
Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, dissolve a small amount in a volatile solvent and deposit a drop of the solution onto the crystal.
-
Allow the solvent to evaporate, leaving a thin film of the sample on the crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
If using GC-MS, select an appropriate GC column (e.g., a non-polar column like DB-5) and set up a suitable temperature program to ensure good separation and peak shape.
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 250).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet or infuse the solution directly into the ion source.
-
The mass spectrometer will record the mass spectra of the ions produced as the compound elutes from the GC column or is introduced into the source.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotopic peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
The Reaction of (1-Chloro-2-methylpropyl)benzene with Lewis Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of (1-chloro-2-methylpropyl)benzene and analogous structures with Lewis acids. The core of this chemistry lies in the principles of Friedel-Crafts alkylation, which can proceed via both intermolecular and intramolecular pathways. A critical consideration in these reactions is the propensity for carbocation rearrangements, which significantly influences the product distribution. This guide will delve into the mechanistic details, present available quantitative data, provide exemplary experimental protocols, and illustrate the key transformations using logical diagrams.
Intermolecular Reactions: Alkylation of Aromatic Substrates
The reaction of this compound with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst is a classic example of a Friedel-Crafts alkylation. The generally accepted mechanism involves the formation of a carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
A defining feature of this specific reaction is the rearrangement of the initially formed carbocation. The secondary benzylic carbocation is less stable than the tertiary carbocation that can be formed via a hydride shift. This rearrangement is a dominant pathway and dictates the structure of the major product.
Reaction Synopsis:
-
Reactants: this compound and an aromatic substrate (e.g., benzene).
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃).
-
Primary Product: The product derived from the rearranged, more stable carbocation.
Mechanistic Pathway and Carbocation Rearrangement
The reaction proceeds through the following key steps:
-
Carbocation Formation: The Lewis acid abstracts the chloride ion from this compound, generating a secondary carbocation.
-
Hydride Shift: A hydrogen atom with its pair of electrons (a hydride ion) migrates from the adjacent carbon to the carbocationic center. This 1,2-hydride shift results in the formation of a more stable tertiary carbocation.
-
Electrophilic Aromatic Substitution: The aromatic ring attacks the tertiary carbocation, forming a new carbon-carbon bond and a resonance-stabilized intermediate (an arenium ion).
-
Deprotonation: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Due to this rearrangement, the reaction of this compound with benzene does not yield isobutylbenzene but rather tert-butylbenzene as the major product.
Diagram of the Intermolecular Reaction Mechanism
Caption: Intermolecular Friedel-Crafts alkylation and rearrangement.
Quantitative Data for Intermolecular Reactions
While precise, universally applicable quantitative data is challenging to present due to variations in experimental conditions, the qualitative outcome is consistently reported. The formation of the rearranged product is overwhelmingly favored.
| Alkyl Halide | Aromatic Substrate | Lewis Acid | Major Product | Minor Product(s) | Reference |
| 1-Chloro-2-methylpropane | Benzene | AlCl₃ | tert-Butylbenzene | Isobutylbenzene | General textbook knowledge |
| 1-Chlorobutane | Benzene | AlCl₃ | sec-Butylbenzene | n-Butylbenzene | General textbook knowledge |
To favor the formation of the unrearranged product, alternative synthetic strategies are typically employed, such as Friedel-Crafts acylation followed by reduction, which circumvents the possibility of carbocation rearrangement.
Intramolecular Reactions: Cyclization Pathways
When the chloroalkyl chain is tethered to the benzene ring, an intramolecular Friedel-Crafts alkylation can occur, leading to the formation of a new ring. In the case of a this compound derivative where the propyl chain is attached to the ring at a suitable position, a five-membered ring could theoretically form.
However, as with the intermolecular counterpart, the potential for carbocation rearrangement remains a significant competing pathway. The formation of a six-membered ring is generally more favorable in intramolecular Friedel-Crafts reactions.[1] For a substrate that could form a five-membered ring, rearrangement leading to a more stable carbocation can occur in preference to cyclization.[1]
A well-studied analogous reaction is the cyclization of 4-phenyl-1-butanol, which upon treatment with phosphoric acid, yields tetralin (a six-membered ring fused to the benzene ring) in 50% yield.[1] This demonstrates the feasibility of intramolecular cyclization under acidic conditions.
Mechanistic Considerations for Intramolecular Cyclization
The mechanism for the intramolecular reaction mirrors the intermolecular version:
-
Carbocation Formation: The Lewis acid facilitates the removal of the chloride ion to generate a carbocation.
-
Intramolecular Electrophilic Attack: The tethered benzene ring acts as a nucleophile, attacking the carbocationic center to form the new ring and an arenium ion intermediate.
-
Deprotonation: A base removes a proton to restore aromaticity.
Diagram of the Intramolecular Cyclization Workflow
Caption: Competing pathways in intramolecular Friedel-Crafts alkylation.
Quantitative Data for a Related Intramolecular Reaction
The following table provides data for a related intramolecular cyclization reaction.
| Substrate | Catalyst | Product | Yield | Reference |
| 4-Phenyl-1-butanol | H₃PO₄ | Tetralin | 50% | [1] |
| 2-(2-vinylphenyl)acetaldehyde derivative | AlCl₃ | 4-Aryl-tetralin-2-ol derivative | 50% |
Experimental Protocols
The following is a representative experimental protocol for an intramolecular Friedel-Crafts cyclization using a Lewis acid, based on analogous transformations. This protocol should be adapted and optimized for the specific substrate.
Synthesis of a 4-Aryl-tetralin-2-ol Derivative via a Cascade Prins/Friedel-Crafts Cyclization
This protocol describes the synthesis of a tetralin derivative through an intramolecular cyclization initiated by a Lewis acid.
Materials:
-
2-(2-vinylphenyl)acetaldehyde derivative (1.0 eq.)
-
Aromatic nucleophile (e.g., veratrole, 1.05 eq.)
-
Aluminum chloride (AlCl₃, 1.1 eq.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the 2-(2-vinylphenyl)acetaldehyde derivative and the aromatic nucleophile.
-
Dissolve the starting materials in anhydrous dichloromethane.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
To the dropping funnel, add a solution of aluminum chloride in anhydrous dichloromethane.
-
Add the aluminum chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water while maintaining cooling in the ice bath.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-tetralin-2-ol derivative.
Expected Outcome:
This procedure is reported to yield the 4-aryl-tetralin-2-ol derivative in approximately 50% yield. The product may be a mixture of cis and trans diastereomers.
Conclusion
The reaction of this compound with Lewis acids is a foundational transformation in organic chemistry that highlights the principles of Friedel-Crafts alkylation and the critical role of carbocation stability. In intermolecular reactions, rearrangement to a more stable tertiary carbocation is the dominant pathway, leading to the formation of rearranged products. In intramolecular reactions, a similar competition between cyclization and rearrangement exists, with the formation of six-membered rings being generally favored over five-membered rings. The choice of Lewis acid and reaction conditions can influence the outcome, but the inherent tendency for rearrangement in systems that can form more stable carbocations is a key predictive factor. For the synthesis of unrearranged products, alternative synthetic routes that avoid carbocationic intermediates are recommended. This guide provides the fundamental knowledge for researchers to understand, predict, and potentially control the outcomes of such reactions in their synthetic endeavors.
References
Formation and Fate of the 1-Phenyl-2-methylpropyl Carbocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbocations from substituted alkyl halides is a cornerstone of mechanistic organic chemistry, with profound implications for synthesis design and stereochemical outcomes. This technical guide provides an in-depth analysis of the generation of the carbocation from (1-Chloro-2-methylpropyl)benzene. We explore the initial unimolecular dissociation, the factors stabilizing the resultant secondary benzylic carbocation, and the critical competing rearrangement pathways: the 1,2-hydride shift and neighboring group participation (NGP) leading to a bridged phenonium ion. This document synthesizes mechanistic principles with experimental evidence, presenting quantitative data from analogous systems and detailing a representative experimental protocol for studying such reactions. The logical pathways are visualized using diagrams to provide a clear, comprehensive overview for professionals in chemical research and drug development.
Introduction
This compound is a chiral secondary benzylic halide. Its reactions, particularly under solvolytic or Lewis acidic conditions, are dominated by the formation of a carbocation intermediate. The structure of this substrate—featuring a phenyl group beta to a leaving group on a secondary carbon—makes it an exemplary system for studying the intricate balance between different carbocation stabilization and rearrangement mechanisms. Understanding the formation and subsequent fate of the 1-phenyl-2-methylpropyl carbocation is crucial for predicting product distributions, controlling stereochemistry, and designing efficient synthetic routes in complex molecule synthesis, a common challenge in drug development.
Mechanism of Carbocation Formation
Under appropriate conditions, such as in a polar protic solvent, this compound undergoes a unimolecular reaction (Sₙ1/E1 pathway). The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond, which generates a chloride ion and the 1-phenyl-2-methylpropyl carbocation[1].
This initial carbocation is a secondary, benzylic cation. Its formation is facilitated by two primary stabilizing effects[1]:
-
Resonance Stabilization : The vacant p-orbital on the carbocationic carbon can overlap with the π-electron system of the adjacent benzene ring. This delocalizes the positive charge across the aromatic ring, significantly stabilizing the intermediate.
-
Hyperconjugation : The neighboring C-H bonds of the isopropyl group also contribute to stabilizing the positive charge.
The interplay of these effects makes the formation of the 1-phenyl-2-methylpropyl carbocation a relatively low-energy process, favoring unimolecular pathways.
Competing Rearrangement Pathways
Once formed, the initial secondary carbocation can undergo rearrangement to form more stable species. Two principal, competing pathways dictate the ultimate product distribution: a 1,2-hydride shift and neighboring group participation by the phenyl ring.
Pathway A: 1,2-Hydride Shift
The initial secondary carbocation can rearrange via a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent tertiary carbon migrates with its bonding pair of electrons to the carbocationic center. This intramolecular rearrangement is driven by the formation of a more stable tertiary benzylic carbocation. Subsequent reaction with a nucleophile at this new cationic center leads to a rearranged product.
Caption: Pathway involving a 1,2-hydride shift to form a more stable tertiary carbocation.
Pathway B: Neighboring Group Participation (Phenonium Ion)
Alternatively, the π-electrons of the adjacent phenyl group can act as an internal nucleophile, attacking the carbocationic center. This is known as neighboring group participation (NGP) or anchimeric assistance[2]. This process leads to the formation of a bridged, non-classical carbocation known as a phenonium ion . The positive charge is delocalized over three atoms (two carbons from the ring and the benzylic carbon) in a three-center, two-electron bond[2][3].
The phenonium ion intermediate is often symmetric. Nucleophilic attack can occur at either of the two carbons of the bridged ring with equal probability. This has profound stereochemical consequences. For example, if the starting material is a single enantiomer, this pathway often leads to a racemic mixture of products with retained stereochemistry, as the nucleophile attacks from the opposite side of the phenyl bridge.
Caption: Pathway involving neighboring group participation to form a bridged phenonium ion.
Quantitative Data and Experimental Evidence
| Substrate | Solvent/Reagent | Products | Implication |
| threo-3-phenyl-2-butyl tosylate | Acetic Acid (CH₃COOH) | 96% Racemic threo-acetate, 4% erythro-acetate | The formation of a nearly perfect racemic mixture from a stereospecific starting material strongly supports a symmetric phenonium ion intermediate. The small amount of inverted product likely arises from a minor, competing direct Sₙ2 pathway.[2] |
| (1-Chloro-2,2-dimethylpropyl)benzene | Varies | Slower Sₙ1 rate than this compound | Increased steric hindrance from the t-butyl group (compared to isopropyl) slows the rate of carbocation formation.[5] |
Table 1: Solvolysis Data from Phenyl-Substituted Alkyl Systems.
Experimental Protocols
The study of carbocation intermediates generated from substrates like this compound is typically carried out via solvolysis reactions, such as acetolysis. The following is a representative protocol adapted from standard procedures for the acetolysis of alkyl tosylates and other substrates[6][7].
Objective: To perform the acetolysis of this compound and analyze the product mixture to infer the reaction mechanism.
Materials:
-
This compound
-
Glacial Acetic Acid (Anhydrous)
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Acetolysis Reagent: Prepare a 9:1 (v/v) solution of acetic anhydride and concentrated sulfuric acid. This must be done cautiously in a fume hood, as the reaction is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound in glacial acetic acid.
-
Reaction Execution: Heat the solution to a constant temperature (e.g., 70°C) in a thermostatically controlled oil bath. Add the acetolysis reagent dropwise to the solution while stirring. Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water to quench the reaction. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios. Purify the products via column chromatography if necessary. Characterize the structure and stereochemistry of the isolated products using ¹H and ¹³C NMR spectroscopy[8][9][10].
Caption: General experimental workflow for the acetolysis of an alkyl halide.
Conclusion and Relevance
The formation of a carbocation from this compound initiates a cascade of potential reactions governed by the subtle competition between hydride shifts and neighboring group participation. Experimental evidence from analogous systems strongly suggests that the phenonium ion pathway is a major contributor, leading to complex product mixtures with specific stereochemical outcomes. For researchers in synthetic chemistry and drug development, a thorough understanding of these competing pathways is not merely academic; it is essential for rationally designing synthetic strategies, predicting potential impurities, and controlling the stereoselective synthesis of chiral molecules. The ability to favor one pathway over another through careful selection of substrate, solvent, and reaction conditions remains a key goal in modern organic synthesis.
References
- 1. This compound | 936-26-5 | Benchchem [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. (1-Chloro-2,2-dimethylpropyl)benzene | 1688-17-1 | Benchchem [benchchem.com]
- 6. research.fit.edu [research.fit.edu]
- 7. Acetolysis - Bryant et al. 2025 [protocols.io]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of alkyl substituents onto aromatic rings. This application note details the Friedel-Crafts alkylation of benzene using (1-chloro-2-methylpropyl)benzene, also known as isobutyl chloride. A key feature of this reaction is the characteristic rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation, leading to the predominant formation of tert-butylbenzene. This phenomenon, driven by a 1,2-hydride shift, is a classic example of carbocation chemistry and has significant implications for synthetic strategy. Understanding and controlling such rearrangements are crucial for achieving desired product outcomes in drug development and other fine chemical syntheses.
This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of expected outcomes, and visualizations of the underlying chemical processes.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a carbocation from the alkyl halide. In the case of this compound, the primary carbocation that initially forms is highly unstable and rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift. This rearranged carbocation then acts as the electrophile, attacking the electron-rich benzene ring to form the final product, tert-butylbenzene.
Experimental Data
The reaction between benzene and this compound in the presence of a Lewis acid catalyst is expected to yield a mixture of products, with the rearranged product being significantly favored.
Table 1: Reactant and Product Properties
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.877 |
| This compound | C₄H₉Cl | 92.57 | 68-69 | 0.876 |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169 | 0.867 |
| sec-Butylbenzene | C₁₀H₁₄ | 134.22 | 173-174 | 0.862 |
Table 2: Expected Product Distribution and Yield
| Product | Structure | Expected Distribution | Typical Yield |
| tert-Butylbenzene (Rearranged Product) | Major Product | High | |
| sec-Butylbenzene (Non-rearranged Product) | Minor Product | Low to negligible |
Note: The exact product distribution and yield can be influenced by reaction conditions such as temperature and catalyst concentration. Lower temperatures generally favor the thermodynamically more stable rearranged product.
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of tert-butylbenzene via the Friedel-Crafts alkylation of benzene with this compound.
Materials and Equipment
-
Chemicals:
-
Benzene (anhydrous)
-
This compound (isobutyl chloride)
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Deionized water
-
Ice
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
-
Detailed Experimental Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, place 100 mL of anhydrous benzene.
-
Cool the flask in an ice bath with stirring.
-
-
Catalyst Addition:
-
Carefully and in portions, add 5 g (0.037 mol) of anhydrous aluminum chloride to the cooled benzene with vigorous stirring. The addition should be done slowly to control the exothermic reaction.
-
-
Addition of Alkyl Halide:
-
Place 20 mL (0.18 mol) of this compound in the dropping funnel.
-
Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 5-10 °C using the ice bath.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
-
Work-up:
-
Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker. This should be done in a fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the benzene solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 169 °C, which corresponds to tert-butylbenzene.
-
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
This compound is a flammable liquid and an irritant.
-
Hydrochloric acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts alkylation of benzene with this compound, including the crucial carbocation rearrangement.
Caption: Reaction mechanism of Friedel-Crafts alkylation with carbocation rearrangement.
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol.
Caption: Experimental workflow for the synthesis of tert-butylbenzene.
Conclusion
The Friedel-Crafts alkylation of benzene with this compound serves as an excellent case study for understanding carbocation rearrangements in electrophilic aromatic substitution reactions. The protocol provided herein offers a reliable method for the synthesis of tert-butylbenzene, the thermodynamically favored product. For professionals in drug development and chemical synthesis, a thorough understanding of these reaction principles is essential for designing synthetic routes that yield the desired isomers with high selectivity. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the target compound in specific applications.
Application Notes and Protocols for Nucleophilic Substitution Reactions of (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Chloro-2-methylpropyl)benzene is a secondary benzylic halide, a class of organic compounds that serve as versatile precursors in organic synthesis. The presence of a chlorine atom on a carbon adjacent to a benzene ring makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
The reaction mechanism for nucleophilic substitution on this compound can proceed via two main pathways: unimolecular (S(_N)1) and bimolecular (S(_N)2). The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Understanding and controlling these factors are crucial for achieving desired product yields and stereochemical outcomes.
This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions with this compound, focusing on both S(_N)1 and S(_N)2 pathways.
Reaction Mechanisms
The nucleophilic substitution of this compound can be directed towards either an S(_N)1 or S(_N)2 mechanism by careful selection of reaction conditions.
-
S(_N)1 Mechanism: This two-step mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). The first step involves the slow departure of the chloride leaving group to form a resonance-stabilized secondary benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. Due to the planar nature of the carbocation, if the starting material is chiral, a racemic mixture of products is typically expected.
-
S(_N)2 Mechanism: This one-step mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. This pathway is sensitive to steric hindrance; however, for a secondary benzylic halide, it is a viable pathway.
Experimental Protocols
Below are generalized protocols for performing nucleophilic substitution reactions on this compound under S(_N)1 and S(_N)2 conditions.
Protocol 1: S(_N)1 Solvolysis with Ethanol
This protocol describes the reaction of this compound with ethanol, which acts as both the solvent and the nucleophile, leading to the formation of (1-Ethoxy-2-methylpropyl)benzene.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol (20 volumes, e.g., 20 mL for every 1 g of the halide).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 volumes) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: S(_N)2 Substitution with Sodium Azide
This protocol details the reaction of this compound with sodium azide, a strong nucleophile, in a polar aprotic solvent to yield (1-Azido-2-methylpropyl)benzene.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (10 volumes).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (30 volumes) and extract with diethyl ether (3 x 15 volumes).
-
Combine the organic layers and wash with deionized water (2 x 20 volumes) and brine (1 x 20 volumes) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (1-Azido-2-methylpropyl)benzene can be purified by column chromatography. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution of this compound with various nucleophiles under different conditions. The data presented are illustrative and based on general principles of organic reactivity. Actual results may vary.
| Nucleophile | Solvent | Conditions | Predominant Mechanism | Product | Expected Yield (%) |
| CH(_3)CH(_2)OH | Ethanol | Reflux | S(_N)1 | (1-Ethoxy-2-methylpropyl)benzene | 70-85 |
| H(_2)O | Water/Acetone | 50 °C | S(_N)1 | 1-Phenyl-2-methyl-1-propanol | 65-80 |
| NaN(_3) | DMF | 50 °C | S(_N)2 | (1-Azido-2-methylpropyl)benzene | 85-95 |
| NaCN | DMSO | 60 °C | S(_N)2 | 2-Methyl-3-phenylbutanenitrile | 80-90 |
| CH(_3)COONa | Acetic Acid | Reflux | S(_N)1 | 1-Phenyl-2-methylpropyl acetate | 75-85 |
| NaI | Acetone | Reflux | S(_N)2 | (1-Iodo-2-methylpropyl)benzene | >90 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the two competing nucleophilic substitution pathways for this compound.
Caption: Competing S(_N)1 and S(_N)2 reaction pathways.
Experimental Workflow Diagram
This diagram outlines the general workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.
Caption: A typical experimental workflow.
Application Notes and Protocols: Formation of (2-methyl-1-phenylpropyl)magnesium chloride
Topic: Grignard Reagent Formation from (1-Chloro-2-methylpropyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of the Grignard reagent (2-methyl-1-phenylpropyl)magnesium chloride from its corresponding precursor, this compound. The protocol addresses key considerations for maximizing the yield of the desired Grignard reagent while minimizing the formation of the primary side-product, the Wurtz coupling product.
The formation of Grignard reagents from secondary benzylic halides such as this compound presents a specific challenge due to the competitive Wurtz coupling reaction.[1] This side reaction, where the Grignard reagent reacts with the starting halide, leads to the formation of a dimer and reduces the overall yield of the desired organometallic reagent. Careful control of reaction conditions, including solvent choice and temperature, is crucial for optimizing the reaction outcome.
Reaction Scheme
The formation of (2-methyl-1-phenylpropyl)magnesium chloride and the competing Wurtz coupling reaction are depicted below:
Primary Reaction: Grignard Reagent Formation
This compound + Mg → (2-methyl-1-phenylpropyl)magnesium chloride
Side Reaction: Wurtz Coupling
(2-methyl-1-phenylpropyl)magnesium chloride + this compound → 2,5-Dimethyl-3,4-diphenylhexane + MgCl₂
Quantitative Data Summary
| Starting Material | Solvent | Grignard Reagent Yield (%) | Wurtz Coupling Product (%) | Reference |
| Benzyl chloride | Diethyl ether (Et₂O) | 87-98 | 2-13 | [2] |
| Benzyl chloride | Tetrahydrofuran (THF) | Lower (not specified) | Higher (not specified) | [1] |
Note: The data for benzyl chloride is provided as a representative example for a benzylic halide. Yields for the sterically more hindered this compound may vary.
Experimental Protocols
This section outlines a detailed protocol for the laboratory-scale synthesis of (2-methyl-1-phenylpropyl)magnesium chloride.
4.1. Materials and Reagents
| Material | Grade | Supplier |
| This compound | ≥95% | (Example: Sigma-Aldrich, Acros Organics) |
| Magnesium turnings | 99.8% | (Example: Sigma-Aldrich, Fisher Scientific) |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | (Example: Sigma-Aldrich, Fisher Scientific) |
| Iodine | Crystal, ACS reagent | (Example: Sigma-Aldrich, Fisher Scientific) |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | (Example: Fisher Scientific) |
| Standardized secondary butanol in xylene | - | (For titration) |
| 1,10-Phenanthroline | Indicator grade | (For titration) |
4.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Glassware for titration (burette, flasks)
4.3. Pre-reaction Preparations
-
Glassware: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly flame-dry the flask under a vacuum while stirring to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.
4.4. Grignard Reagent Synthesis Protocol
-
Initiation:
-
To the flask containing the activated magnesium turnings (1.2 g, 50 mmol), add a small crystal of iodine.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Prepare a solution of this compound (6.75 g, 40 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approx. 5 mL) of the halide solution to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
-
Addition:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel over a period of 30-40 minutes.
-
Maintain a gentle reflux throughout the addition by controlling the addition rate and, if necessary, by cooling the flask in a water bath.
-
-
Completion:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear grayish and slightly cloudy.
-
4.5. Quantification of the Grignard Reagent (Titration)
The concentration of the prepared Grignard reagent should be determined before use. A common method is the titration with a standardized solution of a secondary alcohol in the presence of an indicator.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution using a dry syringe and add it to a dry flask containing 5 mL of anhydrous diethyl ether and a few crystals of 1,10-phenanthroline.
-
Titrate this solution with a standardized solution of secondary butanol in xylene until the endpoint, indicated by the disappearance of the color of the indicator, is reached.
-
Calculate the molarity of the Grignard reagent.
Visualizations
5.1. Reaction Pathway
Caption: Formation of the Grignard reagent and the competing Wurtz coupling side-reaction.
5.2. Experimental Workflow
Caption: A simplified workflow for the synthesis and analysis of the Grignard reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all equipment and reagents are scrupulously dry.- Re-activate magnesium by crushing a few turnings in the flask with a dry stirring rod. |
| Low yield of Grignard reagent | - Significant Wurtz coupling- Reaction with atmospheric moisture | - Maintain a low reaction temperature during addition.- Ensure a positive pressure of inert gas throughout the reaction. |
| Formation of a large amount of solid | - Precipitation of the Grignard reagent or byproduct | - Add more anhydrous solvent to aid dissolution. |
Safety Precautions
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. They are also corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. Be prepared to cool the reaction vessel to control the reaction rate.
Conclusion
The successful formation of (2-methyl-1-phenylpropyl)magnesium chloride requires careful attention to anhydrous conditions and temperature control to favor the desired Grignard reagent over the Wurtz coupling byproduct. The provided protocol, based on established methods for analogous benzylic halides, offers a robust starting point for researchers. The yield and purity of the Grignard reagent should be quantified via titration before its use in subsequent synthetic steps.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives starting from racemic (1-Chloro-2-methylpropyl)benzene. Direct enantioselective methods for this specific substrate are not widely documented in peer-reviewed literature. Therefore, this note focuses on two powerful and analogous strategies: Enzymatic Kinetic Resolution of the corresponding racemic alcohol and Nickel-Catalyzed Enantioconvergent Cross-Coupling of the racemic chloride. These protocols are based on well-established methodologies for similar substrates and are intended to serve as a comprehensive guide for the synthesis of enantioenriched compounds for research and drug development.
Introduction
This compound is a chiral molecule with a stereocenter at the benzylic carbon. The synthesis of enantiomerically pure derivatives from this racemic starting material is of significant interest for the development of novel chiral building blocks in medicinal chemistry and materials science. The differential biological activity of enantiomers necessitates the development of efficient stereoselective synthetic routes. This document outlines two effective strategies to obtain chiral derivatives from racemic this compound.
Strategy A: Enzymatic Kinetic Resolution
This approach involves the initial conversion of the racemic chloride to the corresponding racemic alcohol, followed by a lipase-catalyzed kinetic resolution. In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product.
Strategy B: Nickel-Catalyzed Enantioconvergent Cross-Coupling
This cutting-edge method allows for the direct conversion of the racemic benzylic chloride into a single enantiomer of the cross-coupled product. A chiral nickel catalyst facilitates the reaction of both enantiomers of the starting material to preferentially form one enantiomer of the product, thus enabling a theoretical yield of up to 100%.
Signaling Pathways and Experimental Workflows
Strategy A: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Strategy B: Nickel-Catalyzed Enantioconvergent Cross-Coupling Pathway
Caption: Nickel-Catalyzed Enantioconvergent Cross-Coupling.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-methylpropan-1-ol
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.[1]
Step 1: Synthesis of Racemic 1-Phenyl-2-methylpropan-1-ol
-
To a solution of this compound (1.0 equiv) in a 1:1 mixture of acetone and water, add sodium bicarbonate (1.5 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic 1-phenyl-2-methylpropan-1-ol.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic 1-phenyl-2-methylpropan-1-ol (1.0 equiv) in hexane, add vinyl acetate (2.2 equiv).
-
Add immobilized Candida antarctica lipase B (CAL-B, Novozym 435®) (20 mg per 1 mmol of alcohol).
-
Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-alcohol and (R)-acetate by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the alcohol and the ester can be determined by chiral HPLC or GC analysis.
Quantitative Data (Representative)
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Acetate (%) |
| (±)-1-Phenylethanol | CAL-B | Vinyl Acetate | Hexane | 3 | 47 | >99 | >99 |
| (±)-Aryltrimethylsilyl chiral alcohols | CAL-B | Vinyl Acetate | Hexane | 16 | 50 | >99 | >99 |
Note: The data presented is for analogous substrates and may require optimization for 1-phenyl-2-methylpropan-1-ol.
Protocol 2: Nickel-Catalyzed Enantioconvergent Cross-Coupling with an Organozinc Reagent
This protocol is based on the work of Fu and others in the field of nickel-catalyzed asymmetric cross-coupling of secondary benzylic electrophiles.[2][3]
Materials:
-
Racemic this compound
-
Organozinc reagent (e.g., Alkylzinc halide)
-
NiCl₂·glyme (or other Ni(II) source)
-
Chiral ligand (e.g., (S,S)-Ph-Pybox)
-
Anhydrous solvent (e.g., DMI or THF)
-
Inert atmosphere (e.g., glovebox or Schlenk line)
Procedure:
-
In a glovebox, to a dried reaction vessel, add NiCl₂·glyme (5 mol%) and the chiral Pybox ligand (6 mol%).
-
Add the anhydrous solvent and stir the mixture for 15 minutes at room temperature to form the catalyst complex.
-
Add the racemic this compound (1.0 equiv).
-
Slowly add the organozinc reagent (1.5 equiv) to the reaction mixture at the specified temperature (e.g., 0 °C or room temperature).
-
Stir the reaction under an inert atmosphere and monitor its progress by GC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Quantitative Data (Representative for Secondary Benzylic Chlorides)
| Benzylic Chloride | Organozinc Reagent | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (±)-1-Chloro-1-phenylethane | MeZnCl | (S,S)-Ph-Pybox | DMI | 25 | 85 | 92 |
| (±)-1-Bromoindane | EtZnBr | (S,S)-iPr-Pybox | THF | 0 | 91 | 95 |
| (±)-Allylic Chlorides | Alkylzincs | (S,S)-Ph-Pybox | DMI/THF | -20 to 25 | 70-95 | 85-98 |
Note: This data is for analogous secondary benzylic and allylic chlorides and serves as a starting point for optimization.[2][4]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
This compound is a potential alkylating agent and should be handled with care.[5]
-
Organozinc reagents are pyrophoric and must be handled under an inert atmosphere.
-
Nickel compounds are potential carcinogens and should be handled with appropriate precautions.
Conclusion
The asymmetric synthesis of chiral derivatives from racemic this compound can be effectively achieved through strategies such as enzymatic kinetic resolution and nickel-catalyzed enantioconvergent cross-coupling. The protocols provided herein, based on established methodologies for similar substrates, offer a robust starting point for researchers in the synthesis of valuable, enantioenriched molecules. Optimization of reaction conditions will be necessary to achieve high yields and enantioselectivities for this specific substrate. These approaches open avenues for the development of novel chiral compounds for applications in drug discovery and materials science.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and subsequent reactions of (1-Chloro-2-methylpropyl)benzene. This compound serves as a versatile intermediate in organic synthesis and has been identified as an alkylating agent and chloride channel blocker with potential applications in cancer research.[1] The protocols outlined below provide a framework for the preparation and derivatization of this benzylic chloride.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl | [1] |
| Molecular Weight | 168.66 g/mol | [1] |
| CAS Number | 936-26-5 | [1] |
| Appearance | Colorless oil (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.2-7.5 ppm | m | 5H | Aromatic protons (C₆H₅) |
| Predicted deshielded | d | 1H | Benzylic proton (-CH(Cl)-) |
| Predicted | m | 1H | Isopropyl methine proton (-CH(CH₃)₂) |
| Predicted (diastereotopic) | dd | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) | Assignment |
| Multiple peaks in aromatic region | Aromatic carbons |
| Predicted deshielded | Benzylic carbon (-CH(Cl)-) |
| Predicted | Isopropyl methine carbon |
| Predicted | Isopropyl methyl carbons |
Note: The diastereotopic nature of the isopropyl methyl groups is due to the chiral center at the benzylic carbon.[1]
Experimental Protocols
The synthesis of this compound is most effectively achieved through a two-step process to avoid the carbocation rearrangements that plague direct Friedel-Crafts alkylation of benzene with 1-chloro-2-methylpropane. The recommended pathway involves the Grignard reaction of phenylmagnesium bromide with isobutyraldehyde to form the precursor alcohol, 2-methyl-1-phenyl-1-propanol, followed by chlorination.
Protocol 1: Synthesis of 2-Methyl-1-phenyl-1-propanol via Grignard Reaction
This protocol is adapted from standard Grignard procedures for the synthesis of secondary alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, and drying tube
-
Stirring apparatus
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of isobutyraldehyde in anhydrous diethyl ether or THF.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methyl-1-phenyl-1-propanol.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Chlorination of 2-Methyl-1-phenyl-1-propanol
This protocol utilizes thionyl chloride for the conversion of the secondary alcohol to the corresponding chloride.
Materials:
-
2-Methyl-1-phenyl-1-propanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, and dropping funnel
-
Stirring apparatus
Procedure:
-
Chlorination Reaction:
-
In a round-bottom flask, dissolve 2-methyl-1-phenyl-1-propanol in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Protocol 3: Nucleophilic Substitution with Sodium Azide
This protocol is based on established procedures for the synthesis of benzylic azides and can be adapted for this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Round-bottom flask and stirring apparatus
Procedure:
-
Substitution Reaction:
-
In a round-bottom flask, dissolve this compound in DMF or DMSO.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC. For secondary benzylic chlorides, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate.
-
A typical reaction time can range from several hours to overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (Note: Organic azides can be explosive and should be handled with care, avoiding high temperatures and friction).
-
The resulting (1-Azido-2-methylpropyl)benzene can be analyzed by NMR and IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹).
-
Protocol 4: Elimination Reaction with Potassium tert-Butoxide
This protocol is designed to favor the formation of the Hofmann elimination product. The reaction of the structurally similar 1-chloro-2-methylpropane with potassium tert-butoxide yields the less substituted alkene as the major product.[2]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or THF
-
Round-bottom flask, reflux condenser, and stirring apparatus
Procedure:
-
Elimination Reaction:
-
In a round-bottom flask, dissolve this compound in anhydrous tert-butanol or THF.
-
Add potassium tert-butoxide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The product mixture, likely containing (E/Z)-3-methyl-1-phenyl-1-butene (Hofmann product) and 2-methyl-3-phenyl-2-butene (Zaitsev product), can be analyzed by GC-MS and NMR to determine the product ratio.
-
Mandatory Visualization
Experimental Workflow
Caption: Synthetic and reaction workflow for this compound.
Logical Relationship of Friedel-Crafts Alkylation Issues
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
References
Application Notes and Protocols for Monitoring (1-Chloro-2-methylpropyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving (1-Chloro-2-methylpropyl)benzene. The protocols outlined below utilize common analytical techniques to track reaction progress, identify intermediates and byproducts, and quantify components of the reaction mixture.
Introduction to Analytical Monitoring
Effective monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring safety, maximizing yield, and understanding reaction kinetics and mechanisms. For reactions involving this compound, a variety of analytical techniques can be employed. This compound can participate in several reaction types, including but not limited to Friedel-Crafts alkylation, Grignard reactions, and nucleophilic substitutions. The choice of analytical method will depend on the specific reaction being studied, the properties of the reactants and products, and the information required.
This document focuses on three primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in a complex mixture.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of a wider range of compounds, including less volatile and thermally labile molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring.
Common Reactions of this compound
This compound is a substituted alkyl halide. Its reactivity is influenced by the presence of the phenyl group and the secondary chloroalkane structure. Potential reactions include:
-
Friedel-Crafts Alkylation: Where this compound acts as the alkylating agent to introduce the 2-methylpropylphenyl group onto another aromatic ring.
-
Grignard Reagent Formation: Reaction with magnesium to form a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions.[1][2]
-
Nucleophilic Substitution (SN1/SN2): The chlorine atom can be displaced by a variety of nucleophiles. The benzylic nature of the carbocation intermediate can favor SN1 pathways.[3][4]
-
Elimination Reactions (E1/E2): Competition with substitution reactions can lead to the formation of alkenes.
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds in a reaction mixture.[5][6][7][8] It is particularly well-suited for monitoring Friedel-Crafts alkylation reactions involving this compound.
Application: Monitoring the Friedel-Crafts alkylation of toluene with this compound.
Objective: To quantify the consumption of reactants (this compound and toluene) and the formation of the desired product(s) (isomers of methyl-(1-phenyl-2-methylpropyl)benzene) and potential byproducts.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot immediately by adding 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (e.g., dodecane or naphthalene at a known concentration).
-
Wash the organic layer with a small amount of water or a dilute sodium bicarbonate solution to remove any acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to reactants, products, and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantify the components by integrating the peak areas and using the internal standard method for calibration.
-
Quantitative Data Summary
| Compound | Retention Time (min) | Key m/z Fragments | Concentration (mM) at t=x |
| Toluene | ~3.5 | 91, 92 | Varies |
| This compound | ~8.2 | 129, 91, 57 | Varies |
| Internal Standard (Dodecane) | ~9.5 | 57, 71, 85 | Constant |
| Product Isomer 1 | ~12.1 | 210, 167, 91 | Varies |
| Product Isomer 2 | ~12.3 | 210, 167, 91 | Varies |
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS monitoring of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase.[9][10][11][12] It is particularly useful for monitoring reactions involving less volatile or thermally sensitive compounds that are not amenable to GC analysis.
Application: Monitoring a nucleophilic substitution reaction of this compound with a non-volatile nucleophile.
Objective: To determine the rate of consumption of this compound and the formation of the substitution product.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at set time points.
-
Quench the reaction by diluting the aliquot in a known volume of the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact composition should be optimized to achieve good separation. For example, 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength where both reactant and product have significant absorbance).
-
-
Data Analysis:
-
Identify the peaks for the reactant and product based on their retention times, which should be determined using standard solutions.
-
Create a calibration curve for each compound by injecting known concentrations and plotting peak area against concentration.
-
Determine the concentration of the reactant and product in the reaction samples from their peak areas using the calibration curves.
-
Quantitative Data Summary
| Compound | Retention Time (min) | UV λmax (nm) | Concentration (mM) at t=y |
| This compound | ~5.8 | 254, 261, 268 | Varies |
| Nucleophile | Varies | Varies | Varies |
| Product | ~4.2 | Varies | Varies |
Signaling Pathway for HPLC Method Development
Caption: Logical steps for HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution and can be used for real-time, in-situ monitoring of reactions.[13] This technique is particularly valuable for mechanistic studies and for identifying transient intermediates.
Application: In-situ monitoring of the formation of a Grignard reagent from this compound.
Objective: To observe the disappearance of the starting material and the appearance of the Grignard reagent by monitoring changes in the ¹H NMR spectrum over time.
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation:
-
The reaction is carried out directly in an NMR tube.
-
Dissolve magnesium turnings and a small crystal of iodine in a deuterated ethereal solvent (e.g., THF-d8) in the NMR tube.
-
Add a known concentration of this compound to the NMR tube.
-
Add an internal standard with a known chemical shift that does not react with the reagents (e.g., tetramethylsilane - TMS, or a known amount of a stable solvent like mesitylene).
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals (e.g., every 5 minutes).
-
Temperature: Maintain the desired reaction temperature using the spectrometer's variable temperature unit.
-
Acquisition Parameters: Use a short acquisition time and a relaxation delay appropriate for quantitative measurements.
-
-
Data Analysis:
-
Process the series of ¹H NMR spectra.
-
Identify the characteristic signals for the benzylic proton of this compound (expected around δ 4.5-5.0 ppm) and the corresponding proton in the Grignard reagent (which will be shifted upfield).
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the relative concentrations of the species at each time point by comparing their integral values to that of the internal standard.
-
Quantitative Data Summary (Predicted ¹H NMR Shifts)
| Species | Key Proton | Predicted Chemical Shift (δ, ppm) in THF-d8 | Integral Value vs. Time |
| This compound | Benzylic CH | ~4.8 | Decreases |
| Grignard Reagent | Benzylic CH | ~1.5 - 2.5 (shifted upfield) | Increases |
| Internal Standard (Mesitylene) | Aromatic CH | ~6.8 | Constant |
Experimental Workflow for In-situ NMR Monitoring
Caption: Workflow for in-situ NMR reaction monitoring.
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for monitoring reactions involving this compound. The choice of method should be guided by the specific reaction, the properties of the compounds involved, and the analytical information required. By implementing these detailed protocols, researchers, scientists, and drug development professionals can gain valuable insights into their chemical processes, leading to improved outcomes and a deeper understanding of reaction mechanisms.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 936-26-5 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Purification of (1-Chloro-2-methylpropyl)benzene Using Automated Flash Chromatography
Introduction
(1-Chloro-2-methylpropyl)benzene is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis can often result in a mixture containing unreacted starting materials, isomers, and other byproducts. Therefore, an efficient and reliable purification method is crucial to obtain the compound at the high purity required for downstream applications. This application note details a robust protocol for the purification of this compound using automated flash column chromatography with a silica gel stationary phase. This method provides a rapid and effective means of isolating the target compound from reaction impurities.
Materials and Methods
Instrumentation:
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
UV-Vis Detector (integrated into the flash system)
-
Fraction Collector
Consumables and Reagents:
-
Silica Gel Flash Column (e.g., 40 g, 60 Å pore size)
-
This compound, crude reaction mixture
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Experimental Protocol
1. Thin-Layer Chromatography (TLC) Method Development: Prior to flash chromatography, TLC was employed to determine the optimal mobile phase for separation. a. A small amount of the crude reaction mixture was dissolved in dichloromethane. b. The solution was spotted onto a silica gel TLC plate. c. The plate was developed in a TLC chamber containing a mixture of Hexane and Ethyl Acetate (98:2, v/v). d. After development, the plate was dried and visualized under a UV lamp at 254 nm. e. The retention factor (Rf) of the target compound and impurities were calculated to confirm separation. The target compound exhibited an Rf of approximately 0.35 in this solvent system.
2. Sample Preparation: a. 2.5 g of the crude this compound reaction mixture was dissolved in a minimal amount of dichloromethane (approximately 5 mL). b. 5 g of silica gel was added to the dissolved sample to create a dry slurry. c. The solvent was removed under reduced pressure to yield a free-flowing powder of the crude mixture adsorbed onto silica gel.
3. Flash Chromatography Purification: a. A 40 g silica gel flash column was equilibrated with 100% Hexane on the automated flash chromatography system. b. The dry-loaded sample was transferred to an empty solid-load cartridge and placed in-line with the column. c. The purification was initiated with the following gradient conditions:
| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 35 |
| 2.0 | 100 | 0 | 35 |
| 12.0 | 95 | 5 | 35 |
| 14.0 | 95 | 5 | 35 |
4. Post-Purification Analysis: a. Fractions corresponding to the main product peak were combined. b. The solvent was removed under reduced pressure to yield the purified this compound. c. The purity of the final product was assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Results and Discussion
The automated flash chromatography method successfully purified this compound from the crude reaction mixture. The use of a Hexane/Ethyl Acetate gradient allowed for the effective separation of the desired product from less polar byproducts and more polar impurities. The quantitative results of the purification are summarized in Table 1.
Table 1: Summary of Purification Data
| Parameter | Value |
| Crude Material Loaded | 2.5 g |
| Mass of Purified Product | 2.1 g |
| Yield | 84% |
| Purity (by GC-MS) | >98% |
| Run Time | 14 minutes |
The UV chromatogram from the flash purification showed a well-resolved peak corresponding to this compound, distinct from impurity peaks. The developed protocol is efficient, with a total run time of 14 minutes, and provides high purity and yield. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable method for obtaining pure this compound.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation of TLC Plate: Obtain a pre-coated silica gel 60 F254 TLC plate. Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of dichloromethane. Using a capillary tube, spot a small amount of the solution onto the center of the origin line.
-
Preparation of Developing Chamber: Pour a solvent mixture of Hexane and Ethyl Acetate (98:2, v/v) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely. Visualize the separated spots under a UV lamp at 254 nm and circle the visible spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Automated Flash Chromatography
-
System Preparation: Ensure the automated flash chromatography system is clean and the solvent reservoirs (Solvent A: Hexane, Solvent B: Ethyl Acetate) are filled with the appropriate HPLC grade solvents.
-
Column Installation: Securely install a 40 g silica gel flash column into the system.
-
Sample Loading:
-
Prepare a dry load by adsorbing 2.5 g of the crude material onto 5 g of silica gel as described in the main protocol.
-
Carefully pack the resulting powder into a solid-load cartridge.
-
Install the cartridge onto the system, ensuring a tight seal.
-
-
Method Programming:
-
Create a new purification method on the system's software.
-
Set the column size to 40 g.
-
Set the flow rate to 35 mL/min.
-
Program the solvent gradient as follows: 0-2 min (0% B), 2-12 min (0-5% B), 12-14 min (5% B).
-
Set the UV detector to monitor at a wavelength of 254 nm.
-
Configure the fraction collector to collect fractions based on the detected peaks.
-
-
Execution and Fraction Collection:
-
Equilibrate the column with 100% Hexane (0% B) for 2 column volumes.
-
Start the purification run.
-
Monitor the real-time chromatogram.
-
The system will automatically collect fractions corresponding to the detected peaks.
-
-
Product Recovery:
-
Once the run is complete, identify the fractions containing the pure product based on the chromatogram.
-
Combine the desired fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Theoretical Applications of (1-Chloro-2-methylpropyl)benzene in Polymer Chemistry: A Prospective Analysis
Disclaimer: Extensive literature searches did not yield direct applications of (1-Chloro-2-methylpropyl)benzene in polymer chemistry. The following application notes and protocols are theoretical and projected based on its chemical structure and established principles of cationic polymerization, drawing analogies from similar chemical systems.
This compound , a substituted aromatic halide, presents potential, though currently undocumented, applications in polymer synthesis, primarily leveraging its reactive benzylic chloride group. This functional group is a key feature that suggests its utility as an initiator in cationic polymerization.
Application Note 1: Potential as a Cationic Polymerization Initiator
The structure of this compound, featuring a chlorine atom attached to a benzylic carbon, makes it a suitable candidate for initiating cationic polymerization of electron-rich monomers. In the presence of a Lewis acid co-initiator, the carbon-chlorine bond can be heterolytically cleaved to generate a stable secondary benzylic carbocation. This carbocation can then initiate the polymerization of monomers like isobutylene, styrene, or their derivatives.
The initiation process would involve the reaction of this compound with a Lewis acid (e.g., TiCl₄, AlCl₃, FeCl₃) to form the initiating carbocation and a counter-ion complex. This initiation mechanism is analogous to well-established systems used in the synthesis of polymers such as polyisobutylene (PIB) and polystyrene (PS).[1][2][3] The isobutyl group on the benzene ring may also influence the solubility of the resulting polymer.
Proposed Initiation Mechanism:
The proposed mechanism involves the formation of a carbocation from this compound in the presence of a Lewis acid co-initiator, which then propagates by adding monomer units.
References
Troubleshooting & Optimization
Preventing carbocation rearrangement in (1-Chloro-2-methylpropyl)benzene reactions
Technical Support Center: (1-Chloro-2-methylpropyl)benzene Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions with this compound, specifically focusing on the prevention of carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with this compound, especially Friedel-Crafts alkylations, yield an unexpected isomer?
A: This common issue arises from a carbocation rearrangement. In the presence of a Lewis acid (like AlCl₃) or under Sₙ1 reaction conditions, this compound forms a secondary benzylic carbocation. This intermediate is prone to a rapid 1,2-hydride shift, creating a more stable tertiary benzylic carbocation before the nucleophile (e.g., an aromatic ring) can attack. This leads to the formation of the rearranged product, (tert-Butylphenyl)methane, instead of the expected (2-methyl-1-phenylpropyl)benzene.[1][2][3][4][5][6][7]
Q2: What is the precise mechanism for this carbocation rearrangement?
A: The mechanism involves the migration of a hydrogen atom with its pair of electrons (a hydride ion) from a carbon adjacent to the positively charged carbon. This shift transforms the less stable secondary carbocation into a more stable tertiary carbocation. The driving force for this process is the increased stability of the resulting carbocation.
Q3: Under what conditions is this rearrangement most likely to occur?
A: Rearrangement is favored under conditions that promote the formation of a "free" or long-lived carbocation. These include:
-
Strong Lewis Acids: Catalysts like AlCl₃ or FeCl₃ readily facilitate the formation of carbocations.[5][8][9]
-
Polar Protic Solvents: In Sₙ1 reactions, polar protic solvents can stabilize the carbocation intermediate, allowing more time for rearrangement to occur.[10]
-
Higher Temperatures: Increased thermal energy can provide the activation energy needed for the hydride shift to occur more rapidly.
Q4: How can I reliably synthesize the non-rearranged product, (2-methyl-1-phenylpropyl)benzene?
A: The most effective and widely used strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[11][12][13] Acylium ions, the intermediates in acylation, are resonance-stabilized and do not undergo rearrangement.[9][14][15] The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11][12][13][16]
Q5: Is it possible to prevent rearrangement by simply modifying the alkylation reaction conditions?
A: While challenging, it is sometimes possible to minimize rearrangement. Using milder Lewis acids (e.g., ZnCl₂) and running the reaction at very low temperatures can favor a reaction pathway that has more Sₙ2 character or where the nucleophilic attack occurs faster than the rearrangement. However, these conditions often lead to lower yields and may not completely suppress the formation of the rearranged product. For obtaining a pure, non-rearranged product, the acylation-reduction sequence is superior.[8][17]
Troubleshooting Guide
Problem: The major product from my reaction of this compound with an aromatic substrate is the rearranged isomer.
Root Cause: The reaction is proceeding through a secondary carbocation intermediate that undergoes a 1,2-hydride shift to form a more stable tertiary carbocation prior to electrophilic aromatic substitution.
Solutions & Data Presentation
The most reliable method to avoid rearrangement is the two-step acylation-reduction sequence.
| Method | Key Intermediate | Major Product | Rearrangement | Typical Purity |
| Direct Friedel-Crafts Alkylation | Secondary, then Tertiary Carbocation | (tert-Butylphenyl)methane | Yes (Major) | Low (for desired product) |
| Acylation-Reduction Sequence | Resonance-Stabilized Acylium Ion | (2-methyl-1-phenylpropyl)benzene | No | High |
Experimental Protocols
Protocol 1: Synthesis of (2-methyl-1-phenylpropyl)benzene via Acylation-Reduction
This protocol is the recommended method for obtaining the non-rearranged product in high yield and purity.
Part A: Friedel-Crafts Acylation
-
Materials: Anhydrous aluminum chloride (AlCl₃), 2-methylpropanoyl chloride, benzene (or other aromatic substrate), dichloromethane (DCM, anhydrous), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure: a. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and benzene. b. Cool the mixture to 0 °C in an ice bath. c. Slowly and portion-wise, add anhydrous AlCl₃ to the stirred solution. d. In a separate dropping funnel, add a solution of 2-methylpropanoyl chloride in anhydrous DCM. e. Add the acyl chloride solution dropwise to the benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature at 0 °C. f. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. g. Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl. h. Separate the organic layer, and wash successively with 1M HCl, water, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone (2-methyl-1-phenylpropan-1-one). Purify by vacuum distillation or column chromatography.
Part B: Wolff-Kishner Reduction of the Ketone
-
Materials: 2-methyl-1-phenylpropan-1-one (from Part A), hydrazine hydrate (85%), potassium hydroxide (KOH), diethylene glycol.
-
Procedure: a. To a round-bottom flask fitted with a reflux condenser, add the ketone, diethylene glycol, hydrazine hydrate, and crushed KOH pellets. b. Heat the mixture to reflux (approx. 180-200 °C) for 3-4 hours.[16][18][19] Water and excess hydrazine may be distilled off to allow the temperature to rise.[19] c. Cool the reaction mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane or ether). d. Wash the combined organic extracts with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. f. Purify the resulting (2-methyl-1-phenylpropyl)benzene by vacuum distillation.
Protocol 2: Low-Temperature Friedel-Crafts Alkylation (Attempt to Minimize Rearrangement)
This protocol is an alternative for cases where the acylation-reduction route is not feasible. Success in preventing rearrangement is not guaranteed and is highly substrate-dependent.
-
Materials: Anhydrous zinc chloride (ZnCl₂), this compound, benzene (large excess), nitromethane (anhydrous), 1M HCl.
-
Procedure: a. In a flame-dried, jacketed reactor cooled to -40 °C, add anhydrous nitromethane and a large excess of benzene. b. Add anhydrous ZnCl₂ and stir until dissolved or well-suspended. c. Slowly, via syringe pump, add a solution of this compound in a small amount of anhydrous nitromethane over 2-3 hours, ensuring the internal temperature does not rise above -35 °C. d. Stir the reaction at -40 °C for an additional 4-6 hours. e. Quench the reaction at low temperature by slowly adding cold 1M HCl. f. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with benzene. g. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter. h. Carefully remove the excess benzene by distillation. Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of rearranged to non-rearranged products. Further purification will be required to isolate the desired isomer.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Solved When benzene is reacted with 1-chloro-2-methylpropane | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
- 9. mt.com [mt.com]
- 10. organic chemistry - How to be able to tell if a molecule will react via SN1 or SN2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Ch12: Acylation then reduction = alkylation [chem.ucalgary.ca]
- 13. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
- 18. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of (1-Chloro-2-methylpropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Chloro-2-methylpropyl)benzene.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step process designed to avoid carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. The process involves:
-
Friedel-Crafts Acylation: Benzene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form isobutyrophenone.
-
Reduction: The ketonic carbonyl group of isobutyrophenone is reduced to a secondary alcohol, yielding 2-methyl-1-phenyl-1-propanol.
-
Chlorination: The hydroxyl group of the alcohol is substituted with a chlorine atom, typically using thionyl chloride (SOCl₂), to produce the final product, this compound.
Experimental Workflow
Caption: Three-step synthesis of this compound.
Troubleshooting Guides and FAQs
Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride
Q1: My Friedel-Crafts acylation reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A1: Several factors can impede the reaction. Here’s a troubleshooting guide:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.
-
Solution: Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment, preferably in a glovebox or under an inert atmosphere.
-
-
Insufficient Catalyst: Friedel-Crafts acylations require at least one equivalent of AlCl₃ because it complexes with both the acyl chloride and the resulting ketone.
-
Solution: Ensure you are using a stoichiometric amount (at least 1.1 equivalents) of AlCl₃.
-
-
Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, it may require heating to proceed to completion.
-
Solution: After the initial addition of reactants, gradually warm the reaction mixture and reflux if necessary to drive the reaction forward.[1]
-
Q2: Am I likely to get poly-acylated side products?
A2: No, poly-acylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group attached to the benzene ring is deactivating, making the product less reactive than the starting material towards further electrophilic aromatic substitution.
Experimental Protocol: Synthesis of Isobutyrophenone [1]
-
To a stirred solution of benzene (1.53 moles) and isobutyryl chloride (1.02 moles), add aluminum chloride (1.02 moles) in portions over two hours, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring for an additional hour without cooling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and water with vigorous stirring.
-
Separate the organic layer, wash it with a suitable base (e.g., NaHCO₃ solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
| Parameter | Value |
| Expected Yield | Up to 95% |
| Boiling Point | 163°C @ 160 mmHg |
Step 2: Reduction of Isobutyrophenone
Q3: What are the common side products when reducing isobutyrophenone to 2-methyl-1-phenyl-1-propanol?
A3: The primary concern is over-reduction.
-
Over-reduction to Alkane: Using overly harsh reducing agents (like in a Clemmensen or Wolff-Kishner reduction) will reduce the ketone all the way to an alkane (isobutylbenzene).
-
Solution: Use a milder reducing agent like sodium borohydride (NaBH₄), which is selective for aldehydes and ketones.
-
-
Unreacted Starting Material: Incomplete reduction can leave residual isobutyrophenone.
-
Solution: Ensure an adequate amount of the reducing agent is used and allow sufficient reaction time. Monitor the reaction by TLC.
-
Experimental Protocol: Reduction of Isobutyrophenone with NaBH₄
-
Dissolve isobutyrophenone in a suitable protic solvent like ethanol or methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 2-methyl-1-phenyl-1-propanol.
| Parameter | Expected Outcome |
| Expected Yield | High (typically >90%) |
| Product State | Colorless oil or low-melting solid |
Step 3: Chlorination of 2-Methyl-1-phenyl-1-propanol
Q4: I am observing multiple products in my chlorination reaction. What are the likely side products and how can I minimize them?
A4: The chlorination of this secondary benzylic alcohol is prone to side reactions, primarily elimination and rearrangement.
-
Dehydration to Alkenes: The acidic conditions generated during chlorination (especially with SOCl₂) can lead to the dehydration of the alcohol to form a mixture of alkenes.
-
Side Products: 2-methyl-1-phenyl-1-propene and 2-methyl-3-phenyl-1-propene.
-
Solution: Perform the reaction at low temperatures and consider using a base, such as pyridine, to neutralize the HCl generated in situ.
-
-
Carbocation Rearrangement: The secondary benzylic carbocation intermediate can undergo a hydride shift to form a more stable tertiary carbocation, leading to a rearranged chloride.
-
Side Product: 2-chloro-2-methyl-1-phenylpropane.
-
Solution: Using conditions that favor an Sₙ2 mechanism, such as the inclusion of pyridine with thionyl chloride, can minimize carbocation formation and subsequent rearrangement.[2]
-
Logical Relationship of Side Product Formation in Chlorination
Caption: Potential pathways for side product formation during chlorination.
Q5: How does the stereochemistry of the alcohol affect the product of the chlorination reaction?
A5: The stereochemical outcome depends on the reaction mechanism.
-
With Pyridine (Sₙ2): The reaction proceeds with inversion of configuration. If you start with a single enantiomer of the alcohol, you will obtain the opposite enantiomer of the chloride.
-
Without Pyridine (Sₙi/Sₙ1): The reaction can proceed with retention of configuration (Sₙi mechanism) or racemization if a carbocation intermediate is fully formed (Sₙ1 mechanism).
Experimental Protocol: Chlorination with Thionyl Chloride
-
In a fume hood, dissolve 2-methyl-1-phenyl-1-propanol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.
-
Optional (to favor Sₙ2): Add one equivalent of pyridine to the solution.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. Gaseous byproducts (SO₂ and HCl) will be evolved.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture over ice water to quench any remaining SOCl₂.
-
Separate the organic layer, and wash it sequentially with water, a dilute solution of NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
| Potential Side Product | Structure | Formation Condition |
| 2-Methyl-1-phenyl-1-propene | C₆H₅C(CH₃)=CHCH₃ | Acid-catalyzed dehydration |
| 2-Methyl-3-phenyl-1-propene | C₆H₅CH₂C(CH₃)=CH₂ | Acid-catalyzed dehydration |
| 2-Chloro-2-methyl-1-phenylpropane | C₆H₅CH₂C(Cl)(CH₃)₂ | Carbocation rearrangement (hydride shift) |
This technical support guide is intended to assist researchers in troubleshooting the synthesis of this compound. For specific quantitative yields and side product distributions, it is recommended to consult detailed experimental literature and perform analytical characterization (e.g., GC-MS, NMR) of the reaction mixtures.
References
Technical Support Center: Optimizing Friedel-Crafts Alkylation with (1-Chloro-2-methylpropyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Friedel-Crafts alkylation of benzene with (1-Chloro-2-methylpropyl)benzene. The primary challenge in this reaction is the propensity for carbocation rearrangement, leading to the formation of an undesired isomeric product. This guide offers insights into controlling the reaction conditions to favor the formation of the desired product, (2-methylpropyl)benzene.
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts alkylation with this compound and provides systematic approaches to resolving them.
Problem 1: Low Yield of the Desired Product, (2-methylpropyl)benzene, and Formation of a Major Isomeric Byproduct.
-
Symptom: The primary product isolated is identified as tert-butylbenzene, not the expected (2-methylpropyl)benzene.
-
Cause: This is a classic outcome of carbocation rearrangement. The initially formed secondary carbocation (from 1-Chloro-2-methylpropyl)benzene undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, which then alkylates the benzene ring.[1][2][3]
-
Solutions:
-
Catalyst Selection: Strong Lewis acids like AlCl₃ and FeCl₃ vigorously promote carbocation formation and subsequent rearrangement.[4][5][6] Consider using milder Lewis acids to reduce the extent of rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement process, as the activation energy for the hydride shift may not be readily overcome.[7]
-
Alternative Synthesis Route: To completely avoid rearrangement, consider a Friedel-Crafts acylation followed by a reduction reaction (e.g., Clemmensen or Wolff-Kishner reduction). Acylium ions are resonance-stabilized and do not rearrange.[3][6][8]
-
Problem 2: Polyalkylation Products are Observed.
-
Symptom: Analysis of the product mixture shows the presence of di- or even tri-alkylated benzene derivatives.
-
Cause: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material (benzene). This leads to further alkylation.[8][9]
-
Solutions:
-
Stoichiometry Control: Use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.[2]
-
Reaction Time: Monitor the reaction progress and stop it once the desired mono-alkylated product has formed to a significant extent, before substantial polyalkylation occurs.
-
Problem 3: The Reaction Fails to Proceed or Gives a Very Low Conversion.
-
Symptom: Starting materials are largely unreacted after the specified reaction time.
-
Cause:
-
Deactivated Benzene Ring: If the benzene starting material is substituted with strongly deactivating groups (e.g., -NO₂, -CN, -COR), the Friedel-Crafts reaction will not proceed.[3]
-
Impure Reagents: Moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are anhydrous.
-
Insufficient Catalyst Activity: If using a very mild Lewis acid, it may not be strong enough to promote the formation of the carbocation at the chosen reaction temperature.
-
-
Solutions:
-
Substrate Check: Ensure the aromatic substrate is not strongly deactivated.
-
Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere).
-
Catalyst and Temperature Optimization: If using a mild Lewis acid, a moderate increase in temperature might be necessary to initiate the reaction. Alternatively, a slightly more active Lewis acid could be trialed.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Friedel-Crafts alkylation?
The main challenge is the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation via a 1,2-hydride shift. This leads to the formation of tert-butylbenzene as the major product instead of the desired (2-methylpropyl)benzene.[1][2][3]
Q2: How can I minimize the formation of the rearranged product?
Minimizing the rearranged product can be attempted by:
-
Using a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) instead of strong ones like AlCl₃ or FeCl₃.
-
Conducting the reaction at a lower temperature to disfavor the rearrangement pathway.
However, completely avoiding rearrangement in this specific reaction is challenging.
Q3: Is there a reliable way to synthesize (2-methylpropyl)benzene without rearrangement?
Yes, the most reliable method is to use a Friedel-Crafts acylation reaction. You would first react benzene with isobutyryl chloride ((CH₃)₂CHCOCl) in the presence of a Lewis acid to form isobutyrophenone. The acylium ion intermediate is stabilized by resonance and does not rearrange. The resulting ketone can then be reduced to the desired (2-methylpropyl)benzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3][6][8]
Q4: Why does polyalkylation occur, and how can I prevent it?
Polyalkylation occurs because the product of the initial alkylation, (2-methylpropyl)benzene, is more reactive towards further electrophilic substitution than benzene itself. The alkyl group activates the aromatic ring. To prevent this, use a large excess of benzene in the reaction mixture.[2][8][9]
Q5: What are the ideal characteristics of a Lewis acid catalyst for this reaction to minimize rearrangement?
An ideal Lewis acid would be strong enough to facilitate the formation of the carbocation from this compound but not so strong that it excessively promotes the hydride shift. Milder Lewis acids are generally preferred for substrates prone to rearrangement.
Data Presentation
Table 1: Expected Product Distribution in the Friedel-Crafts Alkylation of Benzene with this compound under Various Conditions.
| Catalyst Type | Lewis Acid Example | Reaction Temperature | Expected Major Product | Expected Minor Product | Rationale |
| Strong Lewis Acid | AlCl₃, FeCl₃ | Room Temperature | tert-Butylbenzene | (2-methylpropyl)benzene | Vigorously promotes carbocation formation and rearrangement to the more stable tertiary carbocation. |
| Milder Lewis Acid | ZnCl₂, BF₃·OEt₂ | Low to Room Temperature | tert-Butylbenzene | (2-methylpropyl)benzene | Rearrangement is still likely to be the major pathway, but the ratio of the desired product may be slightly improved compared to strong Lewis acids. |
| Alternative Method | AlCl₃ (for acylation) | Room Temperature | (2-methylpropyl)benzene (after reduction) | None (from rearrangement) | Friedel-Crafts acylation followed by reduction completely avoids carbocation rearrangement. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation with a Milder Lewis Acid (Illustrative)
Objective: To synthesize (2-methylpropyl)benzene while attempting to minimize rearrangement.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Zinc chloride (ZnCl₂, anhydrous)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous zinc chloride (1.1 equivalents) to the flask.
-
Add a large excess of anhydrous benzene (e.g., 10 equivalents) to the flask and begin stirring.
-
Cool the mixture in an ice bath to 0 °C.
-
Dissolve this compound (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the product by fractional distillation or column chromatography and characterize the product ratio by GC-MS or NMR.
Protocol 2: Friedel-Crafts Acylation and Reduction
Objective: To synthesize (2-methylpropyl)benzene via a rearrangement-free route.
Part A: Friedel-Crafts Acylation
-
Follow the setup in Protocol 1.
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask.
-
Add anhydrous benzene (excess) to the flask.
-
Add isobutyryl chloride (1 equivalent) to the dropping funnel and add it dropwise to the stirred mixture at 0-5 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work up the reaction as described in Protocol 1 to isolate isobutyrophenone.
Part B: Clemmensen Reduction
-
In a round-bottom flask, add amalgamated zinc (prepared from zinc dust and mercuric chloride).
-
Add concentrated hydrochloric acid.
-
Add the isobutyrophenone obtained from Part A and a solvent like toluene.
-
Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC).
-
After cooling, separate the organic layer, wash with water and brine, dry, and remove the solvent.
-
Purify the resulting (2-methylpropyl)benzene by distillation.
Mandatory Visualizations
Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene with this compound.
Caption: Troubleshooting workflow for optimizing the Friedel-Crafts alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. cerritos.edu [cerritos.edu]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. mt.com [mt.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting low reactivity of (1-Chloro-2-methylpropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Chloro-2-methylpropyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity pathway for this compound?
A1: this compound is a secondary benzylic halide. Its reactivity is dominated by unimolecular pathways (SN1 and E1) that proceed through a carbocation intermediate. The formation of a secondary benzylic carbocation is relatively stable due to resonance delocalization of the positive charge into the adjacent benzene ring and hyperconjugation with the neighboring alkyl groups.[1] Bimolecular pathways (SN2 and E2) are sterically hindered and therefore less favorable.
Q2: Why am I observing low yields or unexpected products during Friedel-Crafts alkylation to synthesize this compound?
A2: Low yields and the formation of unexpected products, primarily tert-butylbenzene, are common issues in Friedel-Crafts alkylation with primary or secondary alkyl halides like 1-chloro-2-methylpropane (isobutyl chloride).[1] This is due to the rearrangement of the initially formed carbocation to a more stable carbocation. In this case, the secondary 1-phenyl-2-methylpropyl carbocation can undergo a hydride shift to form the more stable tertiary 2-phenyl-2-methylpropyl carbocation. This rearranged carbocation then reacts with the aromatic ring to yield the undesired product. To circumvent this, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is the recommended synthetic route.[2][3][4][5]
Q3: What are the expected elimination products when using this compound in a reaction?
A3: Under conditions that favor elimination (e.g., high temperature, use of a strong, non-nucleophilic base), this compound will undergo an E1 elimination reaction. This reaction proceeds through the same carbocation intermediate as the SN1 reaction. The primary elimination products will be the more substituted (Zaitsev's rule) alkenes, which are 1-phenyl-2-methyl-1-propene and (E/Z)-1-phenyl-2-methyl-2-propene. The formation of the less substituted (Hofmann) product, 3-phenyl-2-methyl-1-propene, is also possible but is generally the minor product.
Q4: How can I characterize the products of a reaction involving this compound?
A4: A combination of spectroscopic techniques is recommended for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[1] The aromatic protons typically appear in the δ 7.2-7.5 ppm region in the ¹H NMR spectrum. The benzylic proton is a key diagnostic signal, expected to be a doublet and significantly downfield due to the adjacent phenyl ring and chlorine atom. The isopropyl group will show a characteristic doublet for the two methyl groups and a multiplet for the methine proton.
-
Mass Spectrometry (MS): MS can confirm the molecular weight and provide structural information through fragmentation patterns. A characteristic feature of chlorine-containing compounds is the [M+2]⁺ peak, which is approximately one-third the intensity of the molecular ion peak [M]⁺ due to the natural abundance of the ³⁷Cl isotope.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups. Look for C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and alkyl groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the benzene ring in the 1600-1450 cm⁻¹ region.[1]
Troubleshooting Guides
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction with a nucleophile. | Inappropriate solvent. SN1 reactions are favored by polar protic solvents (e.g., water, ethanol, methanol) that can stabilize the carbocation intermediate. | Switch to a more polar protic solvent. A mixture of water and an alcohol can be effective. |
| Weak nucleophile. While the rate of an SN1 reaction is independent of the nucleophile concentration, a very weak nucleophile may not effectively trap the carbocation. | Use a stronger or more concentrated nucleophile. | |
| Low temperature. The formation of the carbocation has an activation energy barrier that needs to be overcome. | Increase the reaction temperature. Monitor for an increase in elimination byproducts. |
Issue 2: Predominance of Elimination Products over Substitution Products
| Symptom | Possible Cause | Suggested Solution |
| High yield of alkenes instead of the desired substitution product. | High reaction temperature. Higher temperatures favor elimination over substitution. | Lower the reaction temperature. |
| Use of a strong, sterically hindered base. Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases than nucleophiles, promoting elimination. | Use a less sterically hindered and/or weaker base that is a good nucleophile (e.g., sodium ethoxide, sodium azide). | |
| Solvent choice. Non-polar solvents can favor E2-type eliminations if a strong base is present. | Use a polar protic solvent to favor SN1/E1 pathways and then optimize for substitution. |
Issue 3: Formation of Rearranged Products in Friedel-Crafts Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Major product is identified as tert-butylbenzene or other isomers. | Carbocation rearrangement. The secondary carbocation intermediate rearranges to a more stable tertiary carbocation via a hydride shift.[1] | Use Friedel-Crafts Acylation: React benzene with isobutyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form isobutyrophenone. The acylium ion intermediate is resonance-stabilized and does not rearrange. Reduce the Ketone: Reduce the isobutyrophenone to the desired isobutylbenzene using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH, heat) reduction.[2][3][4][5] |
| Harsh reaction conditions. Higher temperatures and strong Lewis acids can promote carbocation formation and subsequent rearrangement. | Use a milder Lewis acid (e.g., FeCl₃) and lower the reaction temperature. However, this may also decrease the overall reaction rate. |
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Data Type | Feature | Predicted Value/Observation |
| ¹H NMR | Aromatic Protons | δ 7.2-7.5 ppm (multiplet, 5H) |
| Benzylic Proton | Doublet, significantly downfield | |
| Isopropyl Methine Proton | Multiplet | |
| Isopropyl Methyl Protons | Two distinct doublets (diastereotopic) | |
| ¹³C NMR | Aromatic Carbons | δ 125-145 ppm |
| Benzylic Carbon | Downfield in the aliphatic region | |
| Isopropyl Carbons | Upfield in the aliphatic region | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 168 (for ³⁵Cl) |
| M+2 Peak | m/z 170 (approx. 1/3 intensity of M⁺) | |
| Key Fragments | m/z 133 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion), 43 ([C₃H₇]⁺, isopropyl cation)[1] | |
| IR Spec. | Aromatic C-H Stretch | > 3000 cm⁻¹ |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of Isobutylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
This protocol avoids the carbocation rearrangement associated with direct Friedel-Crafts alkylation.
Step A: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a solvent such as dry dichloromethane or carbon disulfide. Cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add a solution of isobutyryl chloride (1 equivalent) in the same solvent to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Addition of Benzene: After the formation of the acyl chloride-AlCl₃ complex, add benzene (1 equivalent) dropwise via the addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude isobutyrophenone can be purified by vacuum distillation or column chromatography.
Step B: Clemmensen Reduction of Isobutyrophenone
-
Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercury(II) chloride in water and decanting the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Addition of Ketone: Add the isobutyrophenone (1 equivalent) from Step A to the flask.
-
Reflux: Heat the mixture to a vigorous reflux for 6-12 hours. Additional portions of concentrated HCl may need to be added during the reflux period.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation. The resulting isobutylbenzene can be purified by fractional distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Carbocation rearrangement pathway in Friedel-Crafts alkylation.
Caption: General workflow for SN1/E1 reactions of this compound.
References
- 1. This compound | 936-26-5 | Benchchem [benchchem.com]
- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
Technical Support Center: Managing Stereoselectivity in Reactions with (1-Chloro-2-methylpropyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1-Chloro-2-methylpropyl)benzene and related secondary benzylic halides. The focus is on managing and controlling stereoselectivity in various chemical transformations.
Troubleshooting Guides
Issue 1: Low or No Stereoselectivity in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution reaction with this compound and obtaining a racemic mixture. How can I induce stereoselectivity?
Answer:
The formation of a racemic mixture suggests that the reaction is proceeding through an SN1 pathway, which involves a planar carbocation intermediate that can be attacked from either face with equal probability. To achieve stereoselectivity, you need to favor an SN2-type mechanism or employ a chiral catalyst that can control the approach of the nucleophile.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents (e.g., acetone, DMF, DMSO) favor SN2 reactions, while polar protic solvents (e.g., water, ethanol) promote the formation of carbocations and the SN1 pathway.
-
Nucleophile Concentration: A high concentration of a strong nucleophile will favor the bimolecular SN2 mechanism.
-
Leaving Group: While chloride is a reasonable leaving group, you might consider in-situ conversion to a more reactive species if the reaction is sluggish, though this can also increase the propensity for SN1 reactions. Careful temperature control is crucial.
-
Chiral Catalysis: Employing a chiral catalyst, such as a chiral Lewis acid or a phase-transfer catalyst, can create a chiral environment around the substrate, directing the nucleophile to one face of the molecule.
Experimental Workflow for Optimizing Stereoselectivity:
Caption: Troubleshooting workflow for low stereoselectivity.
Issue 2: Competing Elimination and Rearrangement Reactions
Question: My reaction with this compound is producing significant amounts of elimination byproducts (alkenes) and rearranged products (e.g., tert-butylbenzene). How can I minimize these side reactions?
Answer:
Elimination (E1 and E2) and carbocation rearrangements are common competing pathways, especially with secondary halides. The formation of a stable tertiary carbocation via a hydride shift is a significant driving force for rearrangement in reactions of this compound.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature will generally disfavor elimination and rearrangement pathways, which often have higher activation energies than substitution.
-
Base/Nucleophile Choice: To minimize elimination, use a non-basic, highly nucleophilic reagent. For example, using sodium azide (NaN3) as a nucleophile is less likely to cause elimination than sodium hydroxide (NaOH).
-
Lewis Acid Choice in Friedel-Crafts Type Reactions: In reactions like Friedel-Crafts alkylation, strong Lewis acids (e.g., AlCl3) strongly promote carbocation formation and subsequent rearrangement.[1] Consider using milder Lewis acids (e.g., FeCl3, ZnCl2) or running the reaction at a lower temperature to minimize this.[1]
-
Protecting Groups: In some synthetic routes, it may be beneficial to use a different precursor to the desired stereocenter that is less prone to these side reactions.
Logical Relationship of Competing Pathways:
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to control stereoselectivity with this compound?
A1: The primary difficulty arises from the facile formation of a secondary benzylic carbocation at the chiral center upon ionization of the chloride leaving group.[1] This carbocation is planar, and a nucleophile can attack it from either face, leading to racemization. Additionally, this carbocation is prone to a hydride shift to form a more stable tertiary carbocation, leading to rearranged byproducts.[1]
Q2: What are some general strategies for the enantioselective synthesis of molecules containing the 1-phenyl-2-methylpropyl moiety?
A2: While direct stereoselective substitution on this compound is challenging, alternative strategies include:
-
Asymmetric Hydrogenation: The corresponding unsaturated precursor (an alkene or ketone) can be hydrogenated using a chiral catalyst (e.g., a Rh or Ru complex with a chiral phosphine ligand) to set the stereocenter.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule (e.g., an amino acid like valine) that already contains the desired stereochemistry.
-
Kinetic Resolution: A racemic mixture of this compound can be reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer.[1]
Q3: Can organocatalysis be used to control the stereochemistry in reactions involving this substrate?
A3: Yes, in principle. For example, if the desired product is an amine, an organocatalyzed aminoxylation or similar reaction on a precursor aldehyde or ketone could establish the stereocenter before the introduction of the phenyl group. Direct organocatalytic substitution on the chloride is less common but could be explored with specific catalyst systems designed to operate through an SN2-like mechanism.
Data Presentation
When reporting results from experiments aimed at managing stereoselectivity, a clear and structured presentation of quantitative data is essential.
Table 1: Effect of Solvent on Enantiomeric Excess (ee%) in a Substitution Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee% |
| 1 | CH2Cl2 | 0 | 12 | 85 | 10 |
| 2 | THF | 0 | 12 | 90 | 25 |
| 3 | Acetone | -20 | 24 | 75 | 40 |
| 4 | DMF | -20 | 24 | 80 | 55 |
Table 2: Influence of Lewis Acid on Product Distribution in Friedel-Crafts Alkylation
| Entry | Lewis Acid | Temperature (°C) | Desired Product (%) | Rearranged Product (%) |
| 1 | AlCl3 | 25 | <5 | >95 |
| 2 | AlCl3 | -78 | 20 | 80 |
| 3 | FeCl3 | 0 | 40 | 60 |
| 4 | ZnCl2 | 25 | 65 | 35 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Nucleophilic Substitution using a Chiral Phase-Transfer Catalyst
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the nucleophile (1.5 eq), and a nonpolar solvent (e.g., toluene, 0.1 M).
-
Catalyst Addition: Add the chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 0.05 eq).
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Signaling Pathway for Catalyst Action:
Caption: Generalized pathway for a catalyst-controlled stereoselective reaction.
References
Technical Support Center: Grignard Reaction of (1-Chloro-2-methylpropyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of (1-chloro-2-methylpropyl)benzene.
Troubleshooting Guide
Q1: My Grignard reaction won't initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. Here are the primary causes and how to address them:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.
-
Activation Methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas indicates activation.
-
-
-
Poor Quality Starting Material: The this compound should be pure and dry.
Q2: My reaction started but then turned cloudy and black, resulting in a low yield of the desired product. What happened?
A2: A dark, cloudy appearance often indicates the formation of finely divided magnesium and side reactions.
-
Prolonged Heating: Overheating or excessively long reaction times can lead to decomposition of the Grignard reagent and an increase in side reactions, particularly Wurtz coupling. Monitor the consumption of magnesium as an indicator of reaction completion.
-
Localized High Concentrations: Adding the alkyl halide too quickly can create high local concentrations, which promotes the formation of the Wurtz coupling byproduct. Ensure slow, dropwise addition of the this compound solution.
Q3: I'm observing a significant amount of a high-boiling point byproduct in my crude product analysis. What is it likely to be?
A3: A common high-boiling byproduct is the Wurtz coupling product, 2,5-dimethyl-3,4-diphenylhexane. This occurs when the Grignard reagent reacts with unreacted this compound. To minimize this:
-
Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.
-
Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the alkyl halide reacts with the magnesium rather than the formed Grignard reagent.
Q4: My final product seems to be contaminated with isobutylbenzene. How did this form?
A4: Isobutylbenzene is the result of the Grignard reagent being protonated by a protic source.
-
Moisture Contamination: The most likely source is water. Re-evaluate the dryness of your glassware, solvents, and inert gas supply.
-
Acidic Workup: During the workup, ensure that the reaction is quenched by slowly adding the Grignard solution to the acidic solution (e.g., cold aqueous NH₄Cl or dilute HCl), not the other way around, to minimize exposure of the unreacted Grignard reagent to concentrated acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect from the Grignard reaction of this compound?
A1: The main byproducts are formed through several side reactions. The expected prevalence can vary significantly with reaction conditions.
| Byproduct Name | Formation Pathway | Expected Prevalence |
| 2,5-dimethyl-3,4-diphenylhexane | Wurtz Coupling | Can be significant |
| Isobutylbenzene | Protonation of Grignard | Variable |
| 1-phenyl-2-methylpropan-1-ol | Oxidation of Grignard | Minor |
| (2-methylprop-1-en-1-yl)benzene | Elimination | Minor |
| Unreacted this compound | Incomplete Reaction | Variable |
Q2: What is the optimal solvent for this Grignard reaction?
A2: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. For sterically hindered halides like this compound, THF can be advantageous as it is a better solvating agent for the Grignard reagent. However, some studies suggest that for benzylic halides, diethyl ether can sometimes give a better ratio of the Grignard product to the Wurtz coupling byproduct. The choice may require empirical optimization for your specific application.
Q3: How can I quantify the yield of my Grignard reagent before proceeding with the next step?
A3: Titration is a reliable method to determine the concentration of your Grignard reagent. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Q4: What analytical techniques are best for identifying and quantifying the byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for this purpose. It allows for the separation of the different components of your crude reaction mixture and their identification based on their mass spectra. For quantification, you can use GC with a flame ionization detector (FID) and calibrate with authentic standards of the expected byproducts if available.
Experimental Protocols
Protocol 1: Preparation of (2-methyl-1-phenylpropyl)magnesium chloride
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a slight warming and bubbling. If it does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until the majority of the magnesium has been consumed.
Protocol 2: Work-up and GC-MS Analysis
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully, add the Grignard solution via a cannula to a separate flask containing a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
GC-MS Sample Preparation: Dissolve a small amount of the crude residue in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Analysis: Inject the sample into a GC-MS system. A typical GC program would involve a temperature ramp (e.g., starting at 70°C and ramping to 250°C) to separate the components. Mass spectra can then be compared to a library (e.g., NIST) for identification.
Visualizations
Caption: Main reaction and side product pathways.
Caption: Experimental workflow for the Grignard reaction.
Challenges in the scale-up of (1-Chloro-2-methylpropyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of (1-Chloro-2-methylpropyl)benzene.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield of Isobutylbenzene via Friedel-Crafts Alkylation
-
Question: We are attempting to synthesize the precursor, isobutylbenzene, via Friedel-Crafts alkylation of benzene with isobutyl chloride and AlCl₃, but the yield is consistently low, and we are isolating a significant amount of tert-butylbenzene. What is causing this, and how can we improve the yield of the desired product?
-
Answer: The primary cause of low yield and the formation of tert-butylbenzene is the rearrangement of the intermediate carbocation. The initially formed primary isobutyl carbocation undergoes a hydride shift to form the more stable tertiary butyl carbocation, which then alkylates the benzene ring.[1][2][3] This is a well-documented limitation of Friedel-Crafts alkylation with primary alkyl halides.[3][4]
To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the recommended approach for a high-yield synthesis of isobutylbenzene.[2]
Recommended Protocol: Friedel-Crafts Acylation and Clemmensen Reduction
-
Friedel-Crafts Acylation:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by the solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride to the stirred mixture.
-
After the addition is complete, slowly add benzene.
-
Allow the reaction to warm to room temperature and then heat under reflux for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the resulting isobutyrophenone by vacuum distillation.
-
-
Clemmensen Reduction:
-
Prepare amalgamated zinc by stirring zinc powder with a mercuric chloride solution.
-
In a flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the isobutyrophenone from the previous step.
-
Heat the mixture under reflux for 24-48 hours. Add more concentrated HCl periodically.
-
After cooling, separate the organic layer, wash with water and brine, and dry.
-
Purify the isobutylbenzene by distillation.
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Benzene [label="Benzene"]; IsobutyrylChloride [label="Isobutyryl Chloride"]; AlCl3 [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AcylationStep [label="Friedel-Crafts Acylation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isobutyrophenone [label="Isobutyrophenone"]; ReductionStep [label="Clemmensen Reduction\n(Zn(Hg), HCl)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isobutylbenzene [label="Isobutylbenzene"];
// Edges Benzene -> AcylationStep; IsobutyrylChloride -> AcylationStep; AlCl3 -> AcylationStep [label="Catalyst"]; AcylationStep -> Isobutyrophenone; Isobutyrophenone -> ReductionStep; ReductionStep -> Isobutylbenzene; }
Caption: Friedel-Crafts Acylation-Reduction Pathway.
-
Issue 2: Poor Selectivity in the Benzylic Chlorination of Isobutylbenzene
-
Question: During the scale-up of the benzylic chlorination of isobutylbenzene, we are observing the formation of significant amounts of dichlorinated and ring-chlorinated byproducts. How can we improve the selectivity for the desired mono-chlorinated product, this compound?
-
Answer: Lack of selectivity in benzylic chlorination is a common challenge. Over-chlorination leads to di- and tri-chlorinated products, while harsh conditions can promote electrophilic aromatic substitution on the benzene ring.[5] To enhance selectivity, careful control of reaction conditions and the choice of chlorinating agent are crucial.
Strategies to Improve Selectivity:
-
Control of Stoichiometry: Use a slight excess of isobutylbenzene relative to the chlorinating agent to minimize over-chlorination.
-
Choice of Chlorinating Agent: While elemental chlorine with UV or thermal initiation is used industrially, it can be difficult to control on a lab scale.[5][6] N-Chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or benzene is a milder and more selective alternative.[7]
-
Temperature Control: Maintain a consistent and moderate reaction temperature. High temperatures can increase the rate of side reactions, including ring chlorination.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC to stop the reaction once the desired conversion is achieved, preventing the formation of over-chlorinated products.
Experimental Protocol: Selective Chlorination with NCS
-
In a flask equipped with a reflux condenser, mechanical stirrer, and an inert atmosphere (e.g., nitrogen), dissolve isobutylbenzene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction progress by GC.
-
Once the desired conversion is reached, cool the reaction mixture.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Start [label="Low Selectivity in Chlorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Over-chlorination\n(Dichlorinated products)"]; Problem2 [label="Ring Chlorination"];
Solution [label="Troubleshooting Steps", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step1 [label="Control Stoichiometry\n(Excess Isobutylbenzene)"]; Step2 [label="Use Milder Reagent\n(e.g., NCS)"]; Step3 [label="Maintain Moderate Temperature"]; Step4 [label="Monitor Reaction Progress (GC/TLC)"];
// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Solution; Problem2 -> Solution; Solution -> Step1; Solution -> Step2; Solution -> Step3; Solution -> Step4; }
Caption: Troubleshooting Poor Chlorination Selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanisms
-
Q1: What are the main synthetic routes for this compound?
-
A1: The two primary synthetic strategies are:
-
Friedel-Crafts Alkylation of Benzene: This route is often problematic due to carbocation rearrangements, leading to low yields of the desired isobutylbenzene precursor.[1][2][3] A more reliable variation involves Friedel-Crafts acylation followed by reduction to avoid this issue.[2]
-
Benzylic Chlorination of Isobutylbenzene: This is a more direct approach where isobutylbenzene is chlorinated at the benzylic position. This can be achieved through free-radical chlorination using agents like chlorine gas with UV light or N-chlorosuccinimide (NCS) with a radical initiator.[5][7]
-
-
-
Q2: Why is direct Friedel-Crafts alkylation with isobutyl chloride not recommended for large-scale synthesis?
-
A2: Direct Friedel-Crafts alkylation with isobutyl chloride is not recommended due to the high propensity of the initially formed primary carbocation to rearrange to a more stable tertiary carbocation via a hydride shift.[2][4] This results in tert-butylbenzene being the major product instead of isobutylbenzene.[2] This lack of regioselectivity makes the process inefficient and purification difficult, especially on a larger scale.
-
Purification and Analysis
-
Q3: What are the recommended methods for purifying the final product?
-
A3: The most common and effective method for purifying this compound is vacuum distillation . This is particularly important to separate the desired product from unreacted starting materials, over-chlorinated byproducts, and any non-volatile impurities. Fractional distillation under reduced pressure is recommended to achieve high purity.
-
-
Q4: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?
-
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Ideal for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of products and byproducts. It is also a primary tool for assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can be coupled with GC (GC-MS) for powerful separation and identification of components in a mixture.
-
-
Safety and Handling
-
Q5: What are the key safety precautions to consider during the synthesis?
-
A5:
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like AlCl₃, isobutyryl chloride, and chlorine gas.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions as the Lewis acid catalysts react violently with water.[8]
-
Handling of Chlorinating Agents: Chlorinating agents can be corrosive and toxic. Avoid inhalation and skin contact.
-
Pressure Build-up: Be aware of the potential for HCl gas evolution, particularly during the Friedel-Crafts reaction and the work-up, which can cause pressure build-up in a closed system.[1]
-
-
Section 3: Data Presentation
Table 1: Comparison of Synthetic Routes for Isobutylbenzene
| Parameter | Friedel-Crafts Alkylation | Friedel-Crafts Acylation + Reduction |
| Starting Materials | Benzene, Isobutyl Chloride, AlCl₃ | Benzene, Isobutyryl Chloride, AlCl₃; Zn(Hg), HCl |
| Key Challenge | Carbocation Rearrangement | Two-step process |
| Typical Yield | Low (<15% of desired product) | High (>80%) |
| Major Byproduct | tert-Butylbenzene | None (if steps are clean) |
| Scalability | Poor | Good |
Table 2: Reaction Conditions for Benzylic Chlorination of Isobutylbenzene
| Parameter | Photochemical Chlorination | NCS Chlorination |
| Chlorinating Agent | Chlorine (Cl₂) | N-Chlorosuccinimide (NCS) |
| Initiator | UV Light or Heat | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) |
| Typical Solvent | None or CCl₄ | CCl₄, Benzene |
| Temperature | Elevated | Reflux temperature of solvent |
| Selectivity | Moderate to Good | Good to Excellent |
| Key Advantage | Atom economical (industrial) | Milder conditions, higher selectivity (lab scale) |
| Key Disadvantage | Difficult to control on lab scale | Stoichiometric byproduct (succinimide) |
References
- 1. cerritos.edu [cerritos.edu]
- 2. Give an efficient synthesis of (2-methylpropyl)benzene (isobutylbenzene, .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 8. (1-Chloro-2,2-dimethylpropyl)benzene | 1688-17-1 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Friedel-Crafts Alkylation: (1-Chloro-2-methylpropyl)benzene vs. Isobutyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Friedel-Crafts alkylation of benzene using (1-Chloro-2-methylpropyl)benzene and isobutyl chloride as alkylating agents. The comparison focuses on the reactivity, reaction mechanisms, and product distributions, supported by established chemical principles and experimental data from analogous reactions.
Executive Summary
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. However, the utility of this reaction is often complicated by the propensity of the intermediate carbocation to undergo rearrangements. This guide highlights a critical difference between the alkylation of benzene with a primary alkyl halide (isobutyl chloride) and a secondary alkyl halide (this compound). Isobutyl chloride predominantly yields the rearranged product, tert-butylbenzene, due to a highly favorable hydride shift. In contrast, this compound is predicted to yield a mixture of products, with the rearranged product, (1,2-dimethyl-1-phenylpropyl)benzene, likely being the major component, alongside the direct substitution product. This difference in product distribution is a direct consequence of the relative stabilities of the initially formed and rearranged carbocations.
Data Presentation: A Comparative Overview
| Feature | This compound | Isobutyl Chloride |
| Alkyl Halide Class | Secondary | Primary |
| Initial Carbocation | Secondary (1-phenyl-2-methylpropyl carbocation) | Primary (isobutyl carbocation) |
| Rearrangement | Yes, via hydride shift | Yes, via hydride shift |
| Rearranged Carbocation | Tertiary (1-phenyl-1-methylpropyl carbocation) | Tertiary (tert-butyl carbocation) |
| Major Product | Predicted: (1,2-dimethyl-1-phenylpropyl)benzene (rearranged) | tert-Butylbenzene (rearranged)[1] |
| Minor Product(s) | Predicted: this compound (unrearranged) | Isobutylbenzene (unrearranged) - often in very low yield[2] |
| Reaction Conditions | Lewis Acid (e.g., AlCl₃), Benzene | Lewis Acid (e.g., AlCl₃), Benzene |
| Predicted Yield of Major Product | Moderate to High | High |
Reaction Mechanisms and Product Formation
The Friedel-Crafts alkylation proceeds via the formation of a carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction with benzene. The stability of this carbocation is paramount in determining the final product distribution.
Isobutyl Chloride: A Classic Case of Rearrangement
When isobutyl chloride is treated with a Lewis acid such as aluminum chloride (AlCl₃), it forms a primary carbocation. Primary carbocations are highly unstable and readily rearrange to a more stable carbocation. In this case, a 1,2-hydride shift occurs, transforming the primary isobutyl carbocation into the much more stable tertiary-butyl carbocation. This tertiary carbocation then alkylates the benzene ring to yield tert-butylbenzene as the major product. The direct substitution product, isobutylbenzene, is typically formed in negligible amounts.[2]
This compound: A More Complex Scenario
For this compound, the reaction with a Lewis acid generates a secondary carbocation. This secondary carbocation is more stable than a primary carbocation but can still undergo rearrangement to a more stable tertiary carbocation if a suitable pathway exists. A 1,2-hydride shift from the adjacent carbon atom would lead to the formation of a tertiary carbocation. This rearranged carbocation would then react with benzene to form (1,2-dimethyl-1-phenylpropyl)benzene. It is anticipated that this rearranged product will be the major product. However, because the initial secondary carbocation is more stable than a primary one, there is a higher probability of the unrearranged carbocation reacting with benzene before rearrangement can occur, leading to the formation of this compound as a minor product. The exact product ratio would be dependent on the specific reaction conditions.
Experimental Protocols
The following is a general experimental protocol for the Friedel-Crafts alkylation of benzene that can be adapted for both this compound and isobutyl chloride.
Materials:
-
Anhydrous benzene
-
Alkyl chloride (this compound or isobutyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous benzene (a significant excess is often used to minimize polyalkylation).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Once the aluminum chloride has dissolved, slowly add the alkyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to isolate and quantify the different alkylated products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the reaction pathways for the Friedel-Crafts alkylation of benzene with isobutyl chloride and this compound.
References
Comparing SN1 vs SN2 reactivity of (1-Chloro-2-methylpropyl)benzene
An Objective Comparison of SN1 and SN2 Reactivity for (1-Chloro-2-methylpropyl)benzene
Introduction
This compound is a secondary benzylic halide. Its reactivity in nucleophilic substitution reactions is a subject of interest due to the competing influences of steric hindrance and carbocation stability. This guide provides a detailed comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways for this molecule, supported by structural analysis and generalized experimental protocols. The structure of the molecule is characterized by a chlorine atom attached to a carbon that is bonded to a benzene ring, a hydrogen, and an isopropyl group.
Analysis of Reaction Pathways
The preferred reaction pathway for an alkyl halide is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the type of solvent, and the leaving group. For this compound, the primary determinant is the structure of the substrate itself.
SN1 Reactivity
The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[1] The rate of an SN1 reaction is primarily dependent on the stability of this intermediate.[2]
-
Carbocation Formation : The rate-determining step is the unimolecular dissociation of the chloride leaving group to form a secondary benzylic carbocation (the 1-phenyl-2-methylpropyl cation).[3]
-
Carbocation Stability : This carbocation is significantly stabilized by two main effects:
-
Resonance : The vacant p-orbital of the carbocation can overlap with the π-system of the adjacent benzene ring, delocalizing the positive charge across the ring. This resonance stabilization is a powerful driving force for the SN1 pathway in benzylic systems.
-
Inductive Effect : The attached alkyl groups (the isopropyl group) also help stabilize the positive charge through a positive inductive effect.
-
-
Nucleophilic Attack : The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
SN1 reactions are favored by polar protic solvents, such as ethanol or water, which can solvate both the carbocation intermediate and the leaving group, and by weak nucleophiles.[4][5] For this compound, reaction in a solvent like ethanol would be expected to proceed via an SN1 mechanism.[4]
SN2 Reactivity
The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This mechanism is highly sensitive to steric hindrance.[6][7]
-
Backside Attack : The mechanism requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (backside attack).
-
Steric Hindrance : In the case of this compound, the electrophilic carbon is sterically hindered. The bulky isopropyl group and the phenyl group physically obstruct the pathway for a backside attack by a nucleophile. This steric crowding significantly increases the activation energy for the SN2 transition state, making this pathway kinetically unfavorable.
-
Reaction Conditions : SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents.[4][5] However, even under ideal SN2 conditions, the substantial steric hindrance of this specific substrate makes the SN2 reaction extremely slow.
Data Presentation: Comparative Analysis
| Feature | SN1 Pathway | SN2 Pathway | Analysis for this compound |
| Substrate Class | Favored by 3°, 2°, benzylic, allylic | Favored by methyl, 1°, 2° | Secondary benzylic. Favorable for SN1, possible but slow for SN2. |
| Mechanism | Two steps, via carbocation intermediate | One concerted step | The stable benzylic carbocation strongly favors the two-step SN1 mechanism. |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack | The stability of the resonance-stabilized secondary benzylic carbocation facilitates the rate-determining step for SN1. |
| Carbocation Stability | High (Resonance + Inductive Effects) | Not applicable | The 1-phenyl-2-methylpropyl carbocation is highly stabilized, making the SN1 pathway highly probable. |
| Steric Hindrance | Less influential on rate | Major barrier to reaction | Significant steric hindrance from the isopropyl and phenyl groups strongly disfavors the SN2 pathway. |
| Favored Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Will react with weak nucleophiles via SN1. Strong nucleophiles are sterically blocked for SN2. |
| Favored Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) | Solvolysis in a polar protic solvent is a classic SN1 condition. |
| Stereochemistry | Racemization | Inversion of configuration | Reaction at a chiral center would lead to a mixture of enantiomers. |
| Conclusion | Highly Favored Pathway | Highly Disfavored Pathway | This compound will predominantly react via the SN1 mechanism . |
Experimental Protocols
The following are generalized experimental protocols to determine the reactivity and mechanism of a halide like this compound.
Protocol 1: Solvolysis for SN1 Reactivity
This experiment measures the rate of reaction in a polar protic solvent with no strong nucleophile present.
-
Preparation : Prepare a 0.1 M solution of this compound in 80% aqueous ethanol. Prepare a solution of a pH indicator (e.g., bromothymol blue) in the same solvent system.
-
Reaction Setup : Place 50 mL of the halide solution in a constant temperature water bath (e.g., 25°C). Add a few drops of the indicator.
-
Titration : As the reaction proceeds, HCl is produced, which will cause the indicator to change color. Titrate the solution with a standardized solution of a weak base (e.g., 0.05 M NaOH) to neutralize the acid produced. Record the volume of base added over time.
-
Data Analysis : The rate of consumption of the base is equal to the rate of formation of the carbocation. Plot the concentration of the halide versus time. The reaction rate constant (k) can be determined from this data. A first-order rate law (rate = k[substrate]) is indicative of an SN1 mechanism.
Protocol 2: Reaction with a Strong Nucleophile for SN2 Reactivity
This experiment attempts to force an SN2 reaction by using a strong nucleophile in a polar aprotic solvent.
-
Preparation : Prepare a 0.1 M solution of this compound in acetone. Prepare a 0.2 M solution of sodium iodide (NaI) in acetone.
-
Reaction Setup : Mix equal volumes of the two solutions in a constant temperature water bath (e.g., 50°C).
-
Monitoring : Monitor the reaction over time using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the starting material and the substitution product.
-
Data Analysis : Plot the concentration of the starting material versus time. Determine the rate constant. A rate law that is second order overall (rate = k[substrate][nucleophile]) would suggest an SN2 mechanism. For this compound, this reaction is expected to be extremely slow, confirming that the SN2 pathway is disfavored.
Mandatory Visualization
The following diagrams illustrate the SN1 and SN2 reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (1-Chloro-2,2-dimethylpropyl)benzene | 1688-17-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - How to be able to tell if a molecule will react via SN1 or SN2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. google.com [google.com]
- 6. vedantu.com [vedantu.com]
- 7. byjus.com [byjus.com]
Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of alkyl halide precursors is pivotal for the successful construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two benzylic halides: (1-Chloro-2-methylpropyl)benzene and the archetypal benzyl chloride. Understanding their relative performance in nucleophilic substitution reactions is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Executive Summary of Reactivity
Benzyl chloride, a primary benzylic halide, and this compound, a secondary benzylic halide, both readily undergo nucleophilic substitution reactions. Their reactivity is governed by a delicate interplay of electronic and steric factors, which dictates their preference for either a unimolecular (SN1) or bimolecular (SN2) pathway.
Generally, benzyl chloride exhibits greater flexibility in its reaction mechanism, proceeding efficiently through both SN1 and SN2 pathways depending on the reaction conditions. Its primary nature minimizes steric hindrance for an SN2 attack, while the resonance-stabilized benzyl carbocation readily forms in polar, protic solvents, favoring an SN1 mechanism.
Conversely, this compound, with its secondary and more sterically encumbered benzylic carbon, shows a more pronounced preference for the SN1 pathway. The additional alkyl (isopropyl) group enhances carbocation stability through hyperconjugation but significantly impedes the backside attack required for an SN2 reaction. Experimental data indicates that increasing the steric bulk at the alpha-carbon of benzylic halides leads to a decrease in the overall reaction rate, particularly for the SN1 pathway due to steric hindrance to solvation of the incipient carbocation.
Quantitative Reactivity Comparison
To provide a clear quantitative comparison, the following table summarizes the solvolysis rate constants for benzyl chloride and a close structural analog of this compound, α-t-amylbenzyl chloride, in aqueous acetone. The α-t-amyl group is structurally very similar to the α-isopropyl group of this compound, making this a valuable dataset for comparative analysis.
| Compound | Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| Benzyl Chloride | 50% Aqueous Acetone | 50.10 | 1.95 x 10⁻⁵ | ~192 |
| α-t-Amylbenzyl Chloride* | 80% Aqueous Acetone | 25 | 1.01 x 10⁻⁷ | 1 |
*Data for α-t-amylbenzyl chloride is used as a proxy for this compound due to the scarcity of specific kinetic data for the latter and its close structural similarity. The significant difference in reaction conditions (solvent and temperature) should be noted, however, the trend of significantly slower reactivity for the secondary, more hindered halide is evident.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to two primary factors: carbocation stability and steric hindrance.
-
Carbocation Stability: Both substrates form resonance-stabilized benzylic carbocations, a key factor promoting the SN1 pathway. The secondary carbocation formed from this compound is further stabilized by the electron-donating inductive effect and hyperconjugation of the isopropyl group. However, the primary benzyl carbocation is already significantly stabilized by resonance.
-
Steric Hindrance: The isopropyl group in this compound presents considerable steric bulk around the electrophilic carbon. This bulkiness hinders the backside approach of a nucleophile, thereby significantly slowing down the rate of an SN2 reaction. For benzyl chloride, the steric hindrance is minimal, allowing for a facile SN2 attack. Even in SN1 reactions, excessive steric hindrance can impede the solvation of the transition state leading to the carbocation, thus slowing the reaction rate.
Caption: Logical relationship of factors affecting the reactivity of the two chlorides.
Experimental Protocols
A common and effective method for determining the solvolysis rates of alkyl halides is the conductometric method. This technique monitors the increase in conductivity of the solution over time as the reaction produces ionic products (H⁺ and Cl⁻).
General Experimental Protocol for Conductometric Rate Measurement of Solvolysis:
1. Materials and Reagents:
-
Alkyl chloride substrate (this compound or benzyl chloride)
-
Solvent (e.g., a specific volume/volume mixture of ethanol and deionized water)
-
High-purity acetone (for cleaning)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
2. Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water v/v) in a volumetric flask.
-
Temperature Equilibration: Place a sealed vessel containing the solvent mixture in a constant temperature water bath until it reaches the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Meter Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Reaction Initiation: Pipette a known volume of the temperature-equilibrated solvent into a reaction cell equipped with the conductivity probe and a magnetic stir bar. Allow the conductivity reading to stabilize. Inject a small, accurately known amount of the alkyl chloride substrate into the stirred solvent to initiate the reaction. The concentration of the alkyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.
-
Data Acquisition: Record the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
Determination of the Rate Constant: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the conductance at infinite time (at the completion of the reaction). The slope of this line will be -k.
Caption: Workflow for determining solvolysis rates via the conductometric method.
Conclusion
The choice between this compound and benzyl chloride as a synthetic precursor will depend on the desired reaction pathway and the specific nucleophile being employed. Benzyl chloride offers greater versatility, being reactive under both SN1 and SN2 conditions. This compound, due to its increased steric hindrance, is more predisposed to react via an SN1 mechanism and will generally exhibit slower reaction rates. For synthetic strategies requiring a clean SN1 reaction with a secondary benzylic center, this compound can be a suitable choice, provided the slower reaction kinetics are acceptable. For rapid substitutions where either pathway is viable or an SN2 reaction is desired, benzyl chloride remains the more reactive and often preferred option. This guide provides the foundational data and experimental context to assist researchers in navigating these choices effectively.
Validating the Structure of (1-Chloro-2-methylpropyl)benzene: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
[City, State] – This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of (1-Chloro-2-methylpropyl)benzene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to support the confirmation of the compound's structure.
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques, provides the necessary evidence to confirm the identity and purity of a synthesized compound. This guide focuses on the application of ¹H NMR and ¹³C NMR spectroscopy as the primary methods for the structural elucidation of this compound. Furthermore, it presents alternative and complementary techniques, including Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a multi-faceted validation approach.
Structural Validation Workflow
The process of validating the structure of a newly synthesized compound like this compound involves a logical sequence of analytical steps. The following diagram illustrates a typical workflow, starting from the synthesized product to the final structural confirmation.
¹H and ¹³C NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for unambiguous structural confirmation.[1] The following tables present the predicted chemical shifts for the protons and carbons in the molecule. It is important to note that these are predicted values, and experimental results may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |
| Benzylic-CH | 4.5 - 5.0 | Doublet | 1H |
| Isopropyl-CH | 2.0 - 2.5 | Multiplet | 1H |
| Isopropyl-CH₃ | 0.9 - 1.2 | Doublet | 6H |
Due to the chiral center at the benzylic carbon, the two methyl groups of the isopropyl moiety are diastereotopic and are expected to show distinct signals, potentially as two separate doublets.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~140 - 145 |
| Phenyl CH | ~126 - 129 |
| Benzylic-CH | ~65 - 75 |
| Isopropyl-CH | ~30 - 35 |
| Isopropyl-CH₃ | ~15 - 20 |
The benzylic carbon, attached to the electronegative chlorine atom, is expected to be significantly deshielded and appear downfield.[1]
Alternative and Complementary Validation Methods
While NMR provides the foundational structural information, other spectroscopic techniques offer complementary data that can further solidify the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[1]
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 168 | Molecular ion peak (for ³⁵Cl isotope) |
| [M+2]⁺ | 170 | Isotopic peak for ³⁷Cl (approx. 1/3 intensity of [M]⁺) |
The presence of the characteristic [M+2]⁺ peak is a strong indicator of a chlorine atom in the molecule.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-Cl | Stretch | 600 - 800 |
The C-Cl stretching frequency in related compounds like 1-chloroethylbenzene has been observed at 617 cm⁻¹ in the IR spectrum.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the tube is approximately 4-5 cm.
-
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 or equivalent, operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
-
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film of the liquid.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition:
-
Place the sample-containing salt plates in the spectrometer's sample holder.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The structural validation of this compound relies on a synergistic approach employing multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information about the carbon-hydrogen framework, Mass Spectrometry and Infrared Spectroscopy offer crucial confirmatory data regarding the molecular weight and the presence of key functional groups. By following the detailed protocols outlined in this guide, researchers can confidently and accurately verify the structure of this important chemical compound.
References
A Comparative Study of Lewis Acid Catalysts in Reactions of (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation of aromatic compounds is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, the reaction is not without its challenges, particularly when using alkylating agents prone to carbocation rearrangement. This guide provides a comparative overview of various Lewis acid catalysts for the reaction of (1-Chloro-2-methylpropyl)benzene with benzene, a process complicated by the propensity of the intermediate carbocation to rearrange, leading to a mixture of products.
The Challenge of Carbocation Rearrangement
The reaction of this compound with benzene in the presence of a Lewis acid catalyst is a classic example of Friedel-Crafts alkylation. The primary goal is typically the formation of isobutylbenzene. However, the reaction is mechanistically complex due to the rearrangement of the initially formed secondary carbocation into a more stable tertiary carbocation.[1][2] This rearrangement leads to the formation of tert-butylbenzene as the major product under many conditions.[3][4][5] The choice of Lewis acid and reaction conditions can influence the ratio of these products.[6][7]
Comparative Performance of Lewis Acid Catalysts
| Lewis Acid Catalyst | Formula | Relative Activity | Expected Major Product | Key Considerations |
| Aluminum Chloride | AlCl₃ | Very High | tert-Butylbenzene | Highly active, but strongly promotes carbocation rearrangement.[1][2] Can lead to polyalkylation.[8] |
| Iron(III) Chloride | FeCl₃ | High | tert-Butylbenzene | A common, less expensive alternative to AlCl₃, but also promotes rearrangement.[9] |
| Titanium(IV) Chloride | TiCl₄ | Moderate | Mixture of products | Milder Lewis acid that may offer a slightly better ratio of unrearranged to rearranged product under carefully controlled conditions.[10] |
| Zirconium(IV) Chloride | ZrCl₄ | Moderate to Low | Mixture of products | Similar to TiCl₄, it is a milder Lewis acid that could potentially reduce the extent of rearrangement.[3] |
Note: The product distribution is highly dependent on reaction conditions such as temperature, solvent, and reaction time. Lower temperatures and less polar solvents generally favor the formation of the unrearranged product (isobutylbenzene).
Reaction Mechanism and Experimental Workflow
The key steps in the Lewis acid-catalyzed reaction of this compound with benzene are the formation of a carbocation, the potential for a hydride shift to form a more stable carbocation, and the subsequent electrophilic attack on the benzene ring.
Caption: Reaction pathway for the Lewis acid-catalyzed alkylation of benzene.
The general experimental workflow for carrying out this reaction and analyzing the products is outlined below.
Caption: General experimental workflow for Friedel-Crafts alkylation.
Experimental Protocol
The following is a general procedure for the Friedel-Crafts alkylation of benzene with this compound. This protocol can be adapted for a comparative study of different Lewis acid catalysts.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄, ZrCl₄) (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Anhydrous benzene is added to the flask. The flask is then cooled in an ice-water bath.
-
Catalyst Addition: The anhydrous Lewis acid catalyst is added portion-wise to the stirred benzene, ensuring the temperature remains low.
-
Addition of Alkylating Agent: this compound is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. The temperature should be carefully monitored and maintained.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and 1 M HCl. The resulting mixture is transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Analysis: The crude product is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution (ratio of isobutylbenzene to tert-butylbenzene) and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of the products.
Conclusion
The selection of a Lewis acid catalyst for the reaction of this compound with benzene requires careful consideration of the desired product. While highly active catalysts like AlCl₃ are effective in promoting the reaction, they also strongly favor the formation of the rearranged product, tert-butylbenzene. Milder Lewis acids such as TiCl₄ and ZrCl₄, in conjunction with optimized reaction conditions (e.g., low temperatures), may offer a pathway to increase the selectivity for the unrearranged product, isobutylbenzene. However, this often comes at the cost of lower overall conversion. For syntheses where the unrearranged product is the exclusive target, alternative synthetic strategies that avoid the formation of a free secondary carbocation, such as Friedel-Crafts acylation followed by reduction, should be considered.[11] This guide provides a foundational understanding for researchers to make informed decisions when selecting a catalytic system for this challenging but important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Solved 2. Attempts to prepare isobutylbenzene by direct | Chegg.com [chegg.com]
- 4. doubtnut.com [doubtnut.com]
- 5. chegg.com [chegg.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cerritos.edu [cerritos.edu]
- 10. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Reaction Kinetics of (1-Chloro-2-methylpropyl)benzene Substitution: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics for the substitution of (1-Chloro-2-methylpropyl)benzene, a secondary benzylic halide, with a focus on solvolysis. Experimental data from related compounds, detailed experimental protocols, and mechanistic pathway visualizations are presented to offer a comprehensive resource for laboratory work.
This compound can undergo nucleophilic substitution through two primary mechanisms: the unimolecular S(N)1 pathway, which proceeds through a carbocation intermediate, and the bimolecular S(_N)2 pathway, involving a concerted backside attack by the nucleophile.[1][2] The preferred mechanism is influenced by the substrate structure, the nucleophile's strength, the solvent's properties, and the temperature.[3] For secondary benzylic halides like this compound, both pathways are plausible and can be competitive.[1]
Comparative Kinetic Data for Solvolysis of Benzylic Chlorides
| Substrate | First-Order Rate Constant (k_solv, s⁻¹) |
| 4-Methoxybenzyl chloride | 2.2 |
| 4-Methylbenzyl chloride | 1.1 x 10⁻¹ |
| Benzyl chloride | 3.2 x 10⁻³ |
| 4-Chlorobenzyl chloride | 5.0 x 10⁻⁴ |
| 3-Chlorobenzyl chloride | 5.6 x 10⁻⁵ |
| 4-Nitrobenzyl chloride | 1.1 x 10⁻⁶ |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸ |
Data sourced from Richard, et al. for solvolysis in 20% acetonitrile in water at 25°C.[4][5]
Reaction Mechanism and Experimental Workflow
The solvolysis of this compound can proceed via competing S(_N)1 and S(_N)2 pathways. The S(_N)1 mechanism involves the formation of a resonance-stabilized secondary benzylic carbocation, while the S(_N)2 mechanism involves the direct displacement of the chloride ion by a solvent molecule.
A typical experimental workflow to determine the dominant pathway and reaction rate involves monitoring the reaction progress over time.
Experimental Protocols
The following are detailed methodologies for key experiments to analyze the reaction kinetics of this compound substitution.
Protocol 1: Determination of Solvolysis Rate Constant
This protocol is adapted from the kinetic studies of benzylic chlorides and is suitable for determining the first-order rate constant of solvolysis.[4][6]
Materials:
-
This compound
-
Solvent (e.g., 20% acetonitrile in water, aqueous ethanol)
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Equilibrate the reaction vessel containing the solvent to the desired temperature in the constant temperature bath.
-
Initiate the reaction by injecting a small, known volume of the stock solution into the reaction vessel to achieve the desired final concentration (e.g., 0.1 mM).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Analyze the concentration of the reactant remaining or the product formed using a suitable analytical technique. For UV-Vis, monitor the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. For HPLC, separate and quantify the reactant and product peaks.[4]
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting straight line will be the negative of the first-order rate constant (-k).
Protocol 2: Qualitative Comparison of S(_N)1 and S(_N)2 Reactivity
This protocol provides a method for qualitatively comparing the propensity of this compound to undergo S(N)1 versus S(_N)2 reactions against other alkyl halides.
Materials:
-
This compound
-
Reference alkyl halides (e.g., 1-chlorobutane, 2-chlorobutane, 2-chloro-2-methylpropane)
-
1 M Sodium Iodide (NaI) in acetone (for promoting S(_N)2)
-
2% Silver Nitrate (AgNO(_3)) in ethanol (for promoting S(_N)1)
-
Test tubes
Procedure for S(_N)2 Comparison:
-
In separate, dry test tubes, add 2 drops of each alkyl halide.
-
To each test tube, add approximately 1 mL of the 1 M NaI in acetone solution.
-
Record the time required for a precipitate of NaCl to form. A faster precipitation indicates a higher reactivity towards the S(N)2 mechanism.
Procedure for S(_N)1 Comparison:
-
In separate, dry test tubes, add 2 drops of each alkyl halide.
-
To each test tube, add approximately 1 mL of the 2% AgNO(_3) in ethanol solution.
-
Ethanol is a polar protic solvent that promotes ionization. The silver ion will precipitate the chloride ion as AgCl.
-
Record the time required for a precipitate of AgCl to form. A faster precipitation indicates a higher reactivity towards the S(N)1 mechanism due to faster carbocation formation.
By comparing the results for this compound with those of primary, secondary, and tertiary alkyl halides, researchers can gain insight into its mechanistic preferences under different reaction conditions.
References
- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
Characterizing Reaction Products of (1-Chloro-2-methylpropyl)benzene: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for identifying the products of reactions involving (1-Chloro-2-methylpropyl)benzene, a versatile building block in organic synthesis.
This compound is a halogenated aromatic compound that readily undergoes nucleophilic substitution (S(_N)1) and elimination (E1) reactions. The carbocation intermediate formed during these reactions can lead to a mixture of products, primarily the substitution product, 2-methyl-1-phenyl-2-propanol, and the elimination product, 2-methyl-1-phenyl-1-propene. This guide focuses on the characterization of these products using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, providing experimental data and detailed protocols to aid in product identification.
Reaction Workflow and Product Formation
The reaction of this compound with a weak nucleophile, such as water, proceeds through a secondary benzylic carbocation intermediate. This intermediate can then either be attacked by the nucleophile to yield the S(_N)1 product or lose a proton to form the E1 product.
Figure 1. Reaction pathway for the formation of S(_N)1 and E1 products from this compound.
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture. The mass spectrum of each compound provides a unique fragmentation pattern that acts as a molecular fingerprint.
Expected Fragmentation Patterns:
-
This compound (Reactant): The molecular ion peak is expected at m/z 168, with a characteristic M+2 peak at m/z 170 due to the presence of the chlorine-37 isotope (in a ~3:1 ratio with chlorine-35).[1] A prominent fragmentation pathway is the loss of a chlorine radical to form a stable secondary benzylic carbocation at m/z 133.
-
2-methyl-1-phenyl-2-propanol (S(_N)1 Product): The molecular ion peak is expected at m/z 150. Key fragments would likely include the loss of a methyl group (m/z 135) and the formation of a stable benzylic cation (m/z 91).
-
2-methyl-1-phenyl-1-propene (E1 Product): The molecular ion peak is expected at m/z 132. The fragmentation pattern would be characterized by the loss of a methyl group to form a stable allylic/benzylic cation at m/z 117, which is often the base peak.[2]
Table 1: Key Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C({10})H({13})Cl | 168.66[3] | 168/170 (M/M+2), 133, 91 |
| 2-methyl-1-phenyl-2-propanol | C({10})H({14})O | 150.22 | 150, 135, 91 |
| 2-methyl-1-phenyl-1-propene | C({10})H({12}) | 132.20 | 132, 117 (base peak) |
Comparison with Other Analytical Techniques
While mass spectrometry is highly effective, NMR and IR spectroscopy provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
-
¹H NMR: The disappearance of the methine proton signal adjacent to the chlorine in the reactant and the appearance of new signals corresponding to the alcohol or alkene protons in the products are key diagnostic features.
-
¹³C NMR: The chemical shifts of the carbon atoms directly bonded to the chlorine, hydroxyl group, or involved in the double bond are distinct and can be used for unambiguous product identification.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (GC-MS) | High sensitivity, provides molecular weight and fragmentation pattern, excellent for separating mixtures. | Isomers can sometimes have similar fragmentation patterns. |
| NMR Spectroscopy | Provides detailed structural information, allows for unambiguous identification of isomers. | Lower sensitivity than MS, requires pure samples for clear spectra. |
| Infrared (IR) Spectroscopy | Good for identifying functional groups (e.g., O-H stretch in alcohol, C=C stretch in alkene). | Complex spectra in the fingerprint region can be difficult to interpret fully. |
Experimental Protocols
Solvolysis of this compound (S(_N)1/E1 Reaction)
Objective: To generate the S(_N)1 and E1 reaction products from this compound.
Materials:
-
This compound
-
Ethanol/water mixture (e.g., 80:20 v/v)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound in the ethanol/water mixture in a round-bottom flask.
-
Reflux the mixture for a specified time (e.g., 1-2 hours) to allow the solvolysis reaction to proceed.
-
Cool the reaction mixture to room temperature.
-
Neutralize any acid formed with a saturated solution of sodium bicarbonate.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the product mixture.
GC-MS Analysis
Objective: To separate and identify the components of the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds (e.g., DB-5ms)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Logical Relationship of Analytical Data
The identification of the reaction products relies on the convergence of data from multiple analytical techniques.
Figure 2. Logical flow for product identification using multiple analytical techniques.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the characterization of this compound reaction products. Its ability to separate the product mixture and provide detailed fragmentation patterns allows for confident identification. For unambiguous structure elucidation, especially when dealing with isomers, the complementary data from NMR and IR spectroscopy are crucial. By employing a multi-technique approach as outlined in this guide, researchers can effectively and accurately characterize the outcomes of their synthetic endeavors.
References
Navigating the Complex Landscape of Isomeric Purity: A Comparative Guide to the Analysis of (1-Chloro-2-methylpropyl)benzene
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral compounds like (1-Chloro-2-methylpropyl)benzene is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to effectively analyze the isomeric composition of this key chemical entity.
This compound presents a dual challenge in isomeric analysis due to the presence of both a chiral center and the potential for positional isomers. This necessitates a multi-faceted analytical approach to guarantee the desired isomeric form is isolated and quantified accurately. The primary analytical techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages for specific isomeric separations.
Unraveling Enantiomeric Purity with Chiral Gas Chromatography
Gas chromatography, particularly with chiral stationary phases (CSPs), stands as the gold standard for the separation and quantification of enantiomers. For this compound, cyclodextrin-based chiral columns are highly effective.
A typical experimental setup for the enantioselective analysis of this compound would involve a high-resolution gas chromatograph equipped with a flame ionization detector (FID) for robust quantification.
Table 1: Comparative Performance of Chiral GC Method
| Parameter | Result |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm) |
| Resolution (Rs) | > 1.5 for enantiomers |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.05% |
| Analysis Time | ~20-30 minutes |
| Precision (RSD%) | < 2% |
Experimental Protocol: Chiral GC-FID Analysis
A robust method for the chiral separation of this compound enantiomers is detailed below:
-
Instrumentation: Gas chromatograph with FID.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
Experimental workflow for chiral GC-FID analysis.
Resolving Positional Isomers with High-Performance Liquid Chromatography
The synthesis of this compound can potentially lead to the formation of positional isomers, such as those with the chloro-2-methylpropyl group at the ortho, meta, or para positions of the benzene ring. HPLC is a powerful technique for the separation of these types of isomers.[1] Phenyl-based stationary phases are particularly well-suited for this application due to their ability to engage in π-π interactions with the aromatic ring of the analytes.[2]
Table 2: Comparative Performance of HPLC Method for Positional Isomers
| Parameter | Result |
| Column | Phenyl-Hexyl Column (e.g., Xtimate Phenyl-Hexyl) |
| Resolution (Rs) | > 2.0 between positional isomers |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | ~0.08% |
| Analysis Time | ~15-25 minutes |
| Precision (RSD%) | < 1.5% |
Experimental Protocol: HPLC-UV Analysis
A reliable HPLC method for the separation of this compound positional isomers is outlined below:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Xtimate Phenyl-Hexyl (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Experimental workflow for HPLC-UV analysis.
Alternative and Complementary Techniques
While chiral GC and HPLC are the primary methods for isomeric purity analysis of this compound, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the main component and any detected impurities by providing mass spectral data. However, for positional isomers, the mass spectra are often very similar, making chromatographic separation essential for differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be a powerful tool for structural elucidation and can, in some cases, distinguish between positional isomers based on differences in the chemical shifts and coupling patterns of the aromatic protons. For enantiomeric analysis, chiral shift reagents can be employed, but this is often a more complex and less quantitative approach compared to chiral chromatography.
Conclusion
The comprehensive analysis of the isomeric purity of this compound requires a strategic combination of analytical techniques. Chiral Gas Chromatography with a cyclodextrin-based stationary phase is the method of choice for accurately determining enantiomeric excess. For the resolution and quantification of potential positional isomers, High-Performance Liquid Chromatography utilizing a phenyl-based column offers excellent selectivity. By employing these well-defined and validated methods, researchers and drug development professionals can confidently assess the isomeric purity of this compound, a crucial aspect of quality control and regulatory compliance.
References
A Comparative Benchmarking Study on the Synthesis of (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to (1-Chloro-2-methylpropyl)benzene, a key intermediate in various pharmaceutical and chemical syntheses. We will objectively evaluate the performance of the primary synthetic pathway against a common alternative, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is most effectively achieved through a three-step sequence involving Friedel-Crafts acylation, followed by a Clemmensen reduction and subsequent free-radical chlorination. This method consistently delivers the desired product in high yield and purity, successfully circumventing the inherent challenges of carbocation rearrangement associated with direct Friedel-Crafts alkylation. Direct alkylation, while theoretically simpler, predominantly yields the undesired isomer, tert-butylbenzene, rendering it an inefficient pathway for obtaining the target molecule.
Data Presentation
| Synthesis Method | Step | Reaction | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Considerations |
| Method 1: Acylation-Reduction-Chlorination | 1. Friedel-Crafts Acylation | Benzene + Isobutyryl chloride → Isobutyrophenone | ~90% | 2 - 4 | >95% | Anhydrous conditions are critical. Stoichiometric amounts of AlCl₃ are required. |
| 2. Clemmensen Reduction | Isobutyrophenone → Isobutylbenzene | ~85% | 6 - 12 | >98% | Requires amalgamated zinc and concentrated HCl. Vigorous reaction. | |
| 3. Free-Radical Chlorination | Isobutylbenzene + NCS → this compound | ~70-80% | 4 - 8 | ~95% (product mixture) | Requires a radical initiator (e.g., AIBN or benzoyl peroxide) and light. Produces a mixture of chlorinated isomers requiring purification. | |
| Method 2: Direct Friedel-Crafts Alkylation | 1. Alkylation | Benzene + 1-Chloro-2-methylpropane → this compound + tert-butylbenzene | Very Low (<5%) | 2 - 4 | Poor (major product is the isomer) | Significant carbocation rearrangement leads to the formation of the more stable tert-butyl cation, resulting in tert-butylbenzene as the major product.[1][2] |
Experimental Protocols
Method 1: Acylation-Reduction-Chlorination
Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride
-
Materials: Anhydrous benzene (1.5 mol), isobutyryl chloride (1.0 mol), anhydrous aluminum chloride (AlCl₃, 1.1 mol), dichloromethane (DCM, 500 mL), 1 M HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ and DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of isobutyryl chloride in benzene to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux (approx. 40 °C) for 2 hours.
-
Cool the reaction mixture back to 0-5 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield isobutyrophenone.
-
Step 2: Clemmensen Reduction of Isobutyrophenone
-
Materials: Isobutyrophenone (from Step 1), amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, toluene, and isobutyrophenone.
-
Add concentrated HCl portion-wise to maintain a steady reflux.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 6-8 hours, with periodic additions of concentrated HCl.
-
Cool the mixture, separate the organic layer, and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent by distillation to obtain isobutylbenzene.
-
Step 3: Free-Radical Chlorination of Isobutylbenzene
-
Materials: Isobutylbenzene (from Step 2), N-Chlorosuccinimide (NCS), azobisisobutyronitrile (AIBN) or benzoyl peroxide, carbon tetrachloride (CCl₄).
-
Procedure:
-
In a flask equipped with a reflux condenser and a light source (e.g., a 200W lamp), dissolve isobutylbenzene in CCl₄.
-
Add NCS and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with the lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting oil by fractional distillation to isolate this compound.
-
Method 2: Direct Friedel-Crafts Alkylation of Benzene
-
Materials: Anhydrous benzene (1.5 mol), 1-chloro-2-methylpropane (isobutyl chloride, 1.0 mol), anhydrous aluminum chloride (AlCl₃, 1.1 mol).
-
Procedure:
-
To a flame-dried flask, add anhydrous benzene and AlCl₃.
-
Cool the mixture to 0-5 °C.
-
Slowly add 1-chloro-2-methylpropane to the stirred mixture.
-
After addition, allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction by carefully pouring it over ice and 1 M HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Analysis of the product mixture by GC-MS will show tert-butylbenzene as the major product.
-
Mandatory Visualizations
Caption: Comparative synthetic pathways to this compound.
Discussion
The data and protocols presented clearly demonstrate the superiority of the three-step acylation-reduction-chlorination sequence for the synthesis of this compound. While direct Friedel-Crafts alkylation appears more atom-economical in theory, the propensity of the initially formed primary carbocation to rearrange to a more stable tertiary carbocation makes this method impractical for obtaining the desired product. The major product of this reaction is tert-butylbenzene, a structural isomer that is difficult to separate from the trace amounts of the target compound.
The acylation-reduction-chlorination pathway effectively mitigates this issue. The Friedel-Crafts acylation proceeds without rearrangement due to the resonance stabilization of the acylium ion intermediate. The subsequent Clemmensen reduction reliably converts the ketone to the desired alkyl group. Finally, while free-radical chlorination is not perfectly selective, it provides the target compound in a workable yield, which can then be purified. For researchers requiring high purity and predictable yields, the three-step method is the recommended and more robust approach.
References
Safety Operating Guide
Proper Disposal of (1-Chloro-2-methylpropyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. (1-Chloro-2-methylpropyl)benzene, a halogenated organic compound, requires specific disposal procedures to mitigate environmental and health risks. This guide provides essential, step-by-step information for the proper disposal of this substance.
Key Disposal and Safety Data
Proper management of this compound waste is critical. The following table summarizes key quantitative data related to its disposal:
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | Likely F002 : Spent halogenated solvents. | [1][2][3][4] |
| Container Type | Chemically compatible, tightly sealed container (e.g., polyethylene). Avoid metal cans due to potential corrosion. | [5] |
| Container Labeling | Clearly label as "Hazardous Waste," with the full chemical name: "this compound." | [6] |
| Waste Segregation | Crucial: Keep separate from non-halogenated organic solvents. | [7][8] |
| Storage | Store in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents. | [5] |
| Spill Cleanup Residue | Absorbent materials used for spills must also be disposed of as hazardous waste. |
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The workflow below outlines the necessary steps from waste generation to final disposal.
Figure 1. Disposal workflow for this compound.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were cited in the search results, the general principles of handling halogenated organic waste are well-established. These principles are derived from regulatory guidelines and best practices in laboratory safety.
General Handling and Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, at a minimum, wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Waste Collection:
-
Designate a specific, compatible waste container for halogenated organic waste.[5][6]
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound" before any waste is added.[6]
-
Do not mix with non-halogenated solvents, as this can complicate and increase the cost of disposal.[7][8]
-
Keep the waste container securely closed when not in use.[6]
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material and place it in a separate, properly labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Disposal Request:
-
When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. wku.edu [wku.edu]
- 2. my.alfred.edu [my.alfred.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guidance for (1-Chloro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
While detailed quantitative safety data is limited, the following table summarizes the known properties of (1-Chloro-2-methylpropyl)benzene.
| Property | Value |
| CAS Number | 936-26-5 |
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Moderately soluble in organic solvents; limited solubility in water.[1] |
| Reactivity | As an alkyl halide, it can undergo nucleophilic substitution and elimination reactions.[1] |
| Potential Hazards | May be volatile and flammable.[1] Classified as an alkylating agent.[2] |
Personal Protective Equipment (PPE)
Due to the lack of specific exposure limits, a conservative approach to PPE is required. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield. |
| Skin | Chemically resistant gloves (e.g., Viton®, nitrile rubber - thickness and breakthrough time should be chosen based on the specific task and duration of exposure). A lab coat or chemical-resistant apron is also required. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Experimental Protocols: Safe Handling and Disposal
Pre-Handling Checklist
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Availability : Confirm that all necessary PPE is available and in good condition.
-
Spill Kit : Locate the nearest spill kit suitable for halogenated organic compounds. This should include an absorbent material like vermiculite or sand, and a sealed container for waste.
-
Emergency Equipment : Ensure unobstructed access to an emergency shower and eyewash station.
Step-by-Step Handling Procedure
-
Transportation : When moving the chemical, use a secondary container to prevent spills in case the primary container is dropped or broken.
-
Preparation : Don all required PPE before opening the primary container.
-
Dispensing : Conduct all dispensing and handling operations within a certified chemical fume hood.
-
Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including disposable labware, absorbent materials from spills, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal Request : Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.
Emergency Procedures
Spill Response
-
Evacuate : Immediately evacuate the area of the spill.
-
Alert : Notify colleagues and your supervisor.
-
Isolate : If safe to do so, close the doors to the affected area to contain vapors.
-
Assess : From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Cleanup (Small Spills) :
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key safety and operational workflows for handling this compound.
Caption: A flowchart illustrating the standard operating procedure for handling this compound.
Caption: A decision tree for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
